Product packaging for 4-oxo-2E-Octenal(Cat. No.:)

4-oxo-2E-Octenal

Cat. No.: B1233885
M. Wt: 140.18 g/mol
InChI Key: KKCMFNUPOSVKRS-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-2E-Octenal (CAS Registry Number: 2497-14-5) is an unsaturated aldehyde with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . This compound is of significant interest in chemical ecology and entomology research. It has been identified as one of the volatile organic compounds (VOCs) emitted from the exuviae (shed skins) of nymphal bed bugs ( Cimex lectularius ) . Along with other aldehydes like (E)-2-hexenal and (E)-2-octenal, this compound is secreted from dorsal abdominal glands and is considered a semiochemical, playing a potential role in bed bug behavior and aggregation . The study of this compound is crucial for developing novel, sustainable insecticide-free methods for bed bug detection and control management . Furthermore, 4-oxo-2-alkenals as a chemical class are also investigated in biomedical research due to their formation as reactive products during lipid peroxidation . Researchers can utilize this high-purity compound for analytical standard preparation, behavioral studies, and the development of sensitive monitoring tools for pest detection. This product is intended for research and development use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B1233885 4-oxo-2E-Octenal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(E)-4-oxooct-2-enal

InChI

InChI=1S/C8H12O2/c1-2-3-5-8(10)6-4-7-9/h4,6-7H,2-3,5H2,1H3/b6-4+

InChI Key

KKCMFNUPOSVKRS-GQCTYLIASA-N

SMILES

CCCCC(=O)C=CC=O

Isomeric SMILES

CCCCC(=O)/C=C/C=O

Canonical SMILES

CCCCC(=O)C=CC=O

Synonyms

4-oxo-2-octenal

Origin of Product

United States

Contextualization Within Oxidative Lipid Degradation Products

4-oxo-2E-Octenal is an unsaturated aldehyde that emerges from the process of lipid peroxidation. ontosight.ai This process involves the oxidative degradation of polyunsaturated fatty acids (PUFAs), which are essential components of cellular membranes. tandfonline.comtandfonline.com When lipids, particularly those with multiple double bonds like linoleic and arachidonic acids, are attacked by free radicals, a cascade of chemical reactions ensues, leading to the formation of primary products called lipid hydroperoxides. ontosight.aitandfonline.comtandfonline.com These primary products are often unstable and degrade further into a variety of secondary, more stable, but highly reactive electrophiles, including a range of aldehydes. tandfonline.comtandfonline.com

Among the numerous aldehydes generated, compounds like malondialdehyde, acrolein, 4-hydroxy-2-nonenal (HNE), and 4-oxo-2-nonenal (B12555) (ONE) have been extensively studied. tandfonline.comtandfonline.comnih.gov this compound belongs to the class of 4-oxo-alkenals, which are recognized for their high reactivity. nih.gov Its formation can occur through the decomposition of hydroperoxides derived from the oxidation of unsaturated fatty acids. ontosight.ai Specifically, it is considered a product of the oxidation of ω-6 polyunsaturated fatty acids. tandfonline.com Research has also identified a pathway for its formation through the metal-catalyzed oxidation of its corresponding 2-alkenal, 2-octenal (B7820987). tandfonline.comtandfonline.com This suggests multiple routes through which this compound can be generated during lipid peroxidation.

Significance in Biological and Food Systems Research

The significance of 4-oxo-2E-Octenal in research stems from its high reactivity and its presence in both biological and food systems where lipid oxidation occurs. Due to its chemical structure, featuring both an aldehyde group and a conjugated double bond, it readily reacts with cellular nucleophiles such as proteins and DNA. ontosight.aitandfonline.com This reactivity is a key factor in its biological implications, which include contributions to oxidative stress and inflammation. ontosight.ai The formation of covalent adducts with DNA, for instance, is a major area of investigation due to the potential genotoxic consequences. tandfonline.comtandfonline.com

In food systems, lipid peroxidation is a major cause of quality deterioration, leading to rancidity and the development of off-flavors. The formation of aldehydes like this compound contributes to these undesirable changes. Research has detected its presence in various food items, particularly those subjected to heating processes like frying. For example, it has been identified in frying oils and cooked fish. waocp.orgresearchgate.net The presence of such reactive aldehydes in the human diet is a subject of interest for its potential health implications. waocp.org

The study of this compound and other related aldehydes is also relevant in understanding the pathophysiology of various diseases associated with oxidative stress, such as atherosclerosis, cancer, and neurodegenerative disorders. ontosight.aitandfonline.com Furthermore, this compound serves as a marker for lipid peroxidation, and its detection in biological samples can provide insights into the extent of oxidative damage. ontosight.aitandfonline.com

Overview of Research Trajectories on 4 Oxo 2e Octenal

Enzymatic Pathways of Generation

Enzymes, particularly those involved in fatty acid metabolism, can generate lipid hydroperoxides which are key precursors to 4-oxo-2-alkenals. researchgate.net The primary enzymatic routes implicated in the formation of these compounds are mediated by lipoxygenases and cyclooxygenases. researchgate.net

Lipoxygenase-mediated Formation

Lipoxygenases (LOX) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs). The 15-lipoxygenase-1 (15-LOX-1) enzyme, for instance, can convert arachidonic acid into 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). nih.govnih.gov This hydroperoxide is unstable and can undergo homolytic decomposition to form various bifunctional electrophiles, including the nine-carbon analog of OOE, 4-oxo-2(E)-nonenal (ONE). nih.govnih.gov

This process can occur with 15(S)-HpETE both as a free fatty acid and while esterified within membrane lipids. nih.gov Research conducted on monocyte/macrophage cell lines engineered to express human 15-lipoxygenase-1 showed that stimulating the cells with arachidonic acid led to the formation of 4-oxo-2(E)-nonenal. nih.govnih.gov This formation was significantly reduced by a lipoxygenase inhibitor, confirming the enzymatic origin. nih.govnih.gov While this research focused on the C9 aldehyde (ONE), the mechanism is applicable to the formation of the C8 aldehyde, this compound, from the corresponding eight-carbon PUFA precursor through a similar enzymatic process.

Cyclooxygenase-mediated Pathways

Cyclooxygenase (COX) enzymes, particularly COX-2, are central to the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov However, their activity can also lead to the generation of lipid hydroperoxides that serve as precursors for 4-oxo-alkenals. nih.gov In rat intestinal epithelial cells expressing COX-2, 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) was identified as a major product. nih.gov This hydroperoxide subsequently decomposes into the DNA-reactive electrophile 4-oxo-2(E)-nonenal (ONE). nih.gov

The study demonstrated that the formation of ONE-derived DNA adducts was dependent on COX-2 activity, as a selective COX-2 inhibitor protected against this cellular damage. nih.gov This suggests that under conditions of inflammation where COX-2 is upregulated, there is an increased potential for the formation of 4-oxo-2-alkenals like OOE and ONE. researchgate.netnih.gov This pathway highlights a mechanism of tumorigenesis potentially driven by COX-2-mediated lipid peroxidation, independent of prostaglandin (B15479496) formation. nih.gov

Other Enzyme-catalyzed Mechanisms

Beyond the direct actions of lipoxygenases and cyclooxygenases, other enzymatic processes are involved in the metabolism of lipids and hydroperoxides which may contribute to the formation of this compound. gdctekkali.ac.inmdpi.com Enzymes such as cytochrome P450 (CYP450) can also participate in lipid oxidation. mdpi.com The catalytic mechanisms employed by enzymes, such as acid-base catalysis and the use of metal ion cofactors, facilitate the breakdown of complex lipid structures. gdctekkali.ac.inwou.edu While specific enzymes other than LOX and COX have not been definitively identified as primary generators of this compound, any enzymatic process that generates lipid hydroperoxides or their rearrangement products could potentially lead to its formation. acs.orgnih.gov

Non-Enzymatic Pathways of Generation

Non-enzymatic pathways, driven by chemical reactions rather than biological catalysts, are a major source of this compound, particularly under conditions of high oxidative stress.

Free Radical-mediated Lipid Peroxidation of Polyunsaturated Fatty Acids

Lipid peroxidation is a chain reaction initiated by free radicals, such as reactive oxygen species (ROS), attacking PUFAs within cell membranes. nih.govwikipedia.orgnih.gov This process consists of three main phases: initiation, propagation, and termination. nih.gov

Initiation: A pro-oxidant, like a hydroxyl radical, abstracts a hydrogen atom from a PUFA, creating a carbon-centered lipid radical (L•). nih.gov

Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen from an adjacent PUFA, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction. mdpi.comnih.gov

Termination: The reaction stops when radicals are neutralized, for instance, by an antioxidant or by reacting with another radical to form a stable, non-radical product. nih.gov

Lipid hydroperoxides (LOOH) are the primary products of this process and are unstable. nih.govoup.com They readily decompose, especially in the presence of transition metals, to form a variety of secondary products, including a range of reactive aldehydes such as 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-alkenals like this compound. acs.orgnih.govmdpi.com

Table 1: Precursor Fatty Acids and Potential Aldehyde Products from Lipid Peroxidation
Precursor Polyunsaturated Fatty Acid (PUFA)Key Aldehyde Products
Linoleic Acid (ω-6)4-Hydroxy-2-nonenal (HNE), 4-Oxo-2-nonenal (B12555) (ONE)
Arachidonic Acid (ω-6)4-Hydroxy-2-nonenal (HNE), 4-Oxo-2-nonenal (ONE), this compound (OOE)
Linolenic Acid (ω-3)4-Hydroxy-2-hexenal (HHE)

Autoxidation Processes, including Metal-catalyzed Oxidation of 2-Alkenals

A significant and more recently discovered non-enzymatic pathway involves the further oxidation of other aldehydes. nih.govtandfonline.com Specifically, 2-alkenals can undergo autoxidation to yield 4-oxo-2-alkenals. nih.govresearchgate.net This reaction is strongly enhanced by the presence of transition metals like iron (Fe²⁺) and copper (Cu²⁺). tandfonline.comresearchgate.nettandfonline.com

Research has demonstrated that incubating 2-octenal, a simpler aldehyde, in the presence of transition metals leads to the formation of this compound (OOE). tandfonline.comtandfonline.com This was confirmed through the detection of OOE-derived DNA adducts, which serve as a marker for the presence of the highly reactive OOE. tandfonline.comresearchgate.net This finding revealed a novel mechanism where less reactive lipid peroxidation products (2-alkenals) can be converted into more potent genotoxic agents (4-oxo-2-alkenals) through metal-catalyzed oxidation. oup.comresearchgate.net This pathway may contribute to the mechanisms of metal-catalyzed genotoxicity and carcinogenesis associated with oxidative stress. tandfonline.comtandfonline.com

Table 2: Formation of 4-oxo-2-alkenal Adducts from 2-Alkenals
Reactant 2-AlkenalCarbon LengthObserved Formation of Corresponding 4-oxo-2-alkenal Adduct
2-PentenalC5Yes
2-HexenalC6Yes
2-HeptenalC7Yes
2-OctenalC8Yes
2-NonenalC9Yes
Data derived from studies analyzing the reaction of various 2-alkenals with deoxyguanosine, showing that 2-alkenals with five or more carbons generate the corresponding 4-oxo-2-alkenal-type adducts, indicating the formation of the 4-oxo-2-alkenal intermediate. oup.comtandfonline.comtandfonline.com

Precursors and Substrate Specificity in this compound Formation from Fatty Acid Hydroperoxides

The formation of this compound (OOE) is primarily a consequence of lipid peroxidation, a complex process involving the oxidative degradation of polyunsaturated fatty acids (PUFAs). ontosight.aitandfonline.com The principal precursors are hydroperoxides generated from ω-6 PUFAs, such as arachidonic acid and linoleic acid. ontosight.aitandfonline.comtandfonline.com

Two main pathways for the formation of 4-oxo-2-alkenals like OOE have been identified:

Degradation of Fatty Acid Hydroperoxides : This is considered a primary route where lipid hydroperoxides, the initial products of lipid peroxidation, break down into various secondary products, including reactive aldehydes. tandfonline.comtandfonline.com The formation of OOE is thought to be mediated through an intermediate, 4-hydroperoxy-2-octenal, which arises from the homolytic degradation of PUFA hydroperoxides. tandfonline.comnih.gov Similarly, the well-studied compound 4-oxo-2-nonenal (ONE) is formed from 4-hydroperoxy-2-nonenal, a degradation product of hydroperoxides from ω-6 PUFAs. tandfonline.comnih.gov

Metal-Catalyzed Oxidation of 2-Alkenals : Research has demonstrated an alternative pathway where 2-alkenals can be oxidized at the C4-position to yield 4-oxo-2-alkenals. nih.govresearchgate.net Specifically, 2-octenal, which can be formed during the peroxidation of arachidonic acid, undergoes oxidation to form OOE, a reaction significantly enhanced by the presence of transition metals like Fe²⁺ and Cu²⁺. tandfonline.comtandfonline.comresearchgate.net Studies have confirmed the conversion of 2-octenal to OOE in the presence of these metals. tandfonline.com This finding suggests a novel mechanism for the generation of these highly reactive compounds during lipid peroxidation. tandfonline.comresearchgate.net It has been observed that 2-alkenals with a carbon chain of at least five atoms can generate corresponding 4-oxo-2-alkenal-type adducts, indicating a certain substrate requirement for this transformation. tandfonline.comresearchgate.net

The table below summarizes the key precursors involved in the formation of this compound.

Table 1: Precursors and Intermediates in this compound Formation

Precursor Category Specific Compound Formation Pathway Reference
Polyunsaturated Fatty Acid Arachidonic Acid Oxidative degradation leads to the formation of OOE and its precursor, 2-octenal. tandfonline.comtandfonline.com
Polyunsaturated Fatty Acid Linoleic Acid General ω-6 PUFA that serves as a major target for lipid peroxidation, leading to 4-oxo-alkenals. ontosight.aitandfonline.com
Intermediate Aldehyde 2-Octenal Formed during arachidonic acid peroxidation; can be further oxidized to OOE, especially in the presence of transition metals. tandfonline.comtandfonline.comnih.gov

| Intermediate Hydroperoxide | 4-hydroperoxy-2-octenal | Presumed intermediate formed from the degradation of PUFA hydroperoxides, which then converts to OOE. | tandfonline.comnih.gov |

Environmental and Food Matrix Specificity in Formation

The generation of this compound is not confined to internal biological processes but also occurs in specific environmental niches and food systems, often as a result of oxidative processes or specialized biosynthesis.

Environmental Occurrence: this compound has been identified as a component of the defensive secretions of certain insects. It is found in the dorsal abdominal glands (DAGs) of the bed bug, Cimex lectularius, along with its shorter-chain homolog, 4-oxo-(E)-2-hexenal. bioone.org In the secretions from fourth and fifth instar exuviae, (E)-2-octenal was the most abundant compound, while 4-oxo-(E)-2-octenal constituted approximately 5% of the total aldehydes. bioone.org These compounds are also common components in the defensive secretions of other true bugs (Hemiptera), where they may serve as pheromones or defensive agents. nih.gov

Food Matrix Specificity: The formation of 4-oxo-alkenals has been noted during the heating and processing of foods, particularly those rich in lipids.

Heated Edible Oils: The thermo-oxidation of culinary oils at frying temperatures is a significant source of these compounds. mdpi.com While direct measurement of this compound in this context is less common in the provided literature, the formation of related compounds like 4-oxo-(E)-2-nonenal, 4-oxo-(E)-2-decenal, and 4-oxo-(E)-2-undecenal has been described for the first time in edible oils subjected to frying temperatures. researchgate.net This suggests a high likelihood of this compound formation under similar conditions, especially in oils rich in its fatty acid precursors.

Other Food Products: The mutagenic compound 4-oxo-2-hexenal (4-OHE), a related aldehyde, has been detected in soy sauce and in cooking vapor, indicating its formation during fermentation or high-temperature cooking processes. thegoodscentscompany.comacs.org The presence of these related compounds points to the potential for this compound to be formed in a variety of cooked or processed foods.

The following table details the specific environmental and food matrices where this compound and its close homologs have been identified.

Table 2: Environmental and Food Matrices for this compound and Related Compounds

Matrix Category Specific Matrix Compound(s) Identified Context Reference
Environmental Defensive Secretions of Cimex lectularius (Bed Bug) 4-oxo-(E)-2-octenal, 4-oxo-(E)-2-hexenal Component of dorsal abdominal gland secretions. bioone.org
Environmental Defensive Secretions of Hemiptera (True Bugs) 4-oxo-(E)-2-octenal, 4-oxo-(E)-2-hexenal Pheromone components and defensive compounds. nih.gov
Food Heated Edible Oils (e.g., Soybean Oil, Corn Oil) 4-oxo-2-alkanals (general class), 4-oxo-(E)-2-nonenal, 4-oxo-(E)-2-decenal Formed during thermo-oxidation at frying temperatures. mdpi.comresearchgate.net

| Food | Soy Sauce, Cooking Vapor | 4-oxo-2-hexenal (4-OHE) | Detected as a mutagenic product of lipid peroxidation. | thegoodscentscompany.com |

Enzymatic Biotransformation Pathways

The enzymatic detoxification of this compound is crucial for mitigating its potential cytotoxic and genotoxic effects. oregonstate.edu Cells employ a variety of phase I and phase II metabolic enzymes to process this and other reactive lipid aldehydes. nih.gov

Glutathione (B108866) S-Transferases (GSTs) are a superfamily of multifunctional enzymes that play a central role in the detoxification of a wide array of electrophilic compounds, including α,β-unsaturated aldehydes like this compound. nih.govmedcraveonline.comwikipedia.org These enzymes catalyze the conjugation of the tripeptide glutathione (GSH) to the electrophilic centers of their substrates, rendering them more water-soluble and less reactive. wikipedia.org This conjugation is a major pathway for the disposition of reactive aldehydes. nih.gov

The GST-mediated conjugation of GSH to this compound is a significant detoxification route. nih.govresearchgate.net This process is not only a means of detoxification but also a way to modulate cellular signaling pathways that can be influenced by reactive aldehydes. nih.gov The resulting GSH adducts can serve as biomarkers for monitoring intracellular oxidative stress. researchgate.net

A key aspect of the GST-mediated detoxification of this compound (ONE) is the regioselectivity of glutathione (GSH) addition. Research has revealed that the addition of GSH, catalyzed by GST, primarily occurs at the C-1 position of the α,β-unsaturated ketone moiety, rather than the C-3 position of the α,β-unsaturated aldehyde. nih.govresearchgate.net This initial nucleophilic attack is thought to involve the γ-glutamate α-amino group of GSH attacking the C-1 aldehyde of this compound to form a Schiff base. nih.gov Following this, GST facilitates a Michael addition of the cysteine thiol to the α,β-unsaturated ketone intermediate. nih.gov

The initial GSH adduct of this compound undergoes rapid intramolecular cyclizations and subsequent dehydration reactions. nih.govresearchgate.net This complex series of reactions leads to the formation of a highly stable and unusual thioether adduct known as a thiadiazabicyclo-ONE-GSH adduct (TOG). nih.govresearchgate.net TOG is considered the first member of a new class of thiadiazabicyclo GSH adducts. nih.gov The formation of TOG is a significant event in the metabolism of this compound, and its detection can serve as a specific biomarker for the formation of this compound resulting from lipid hydroperoxide decomposition. nih.govsigmaaldrich.com The structure of TOG has been characterized as a thiadiazabicyclo derivative. nih.gov Because the γ-glutamic acid residue of the GSH adduct is involved in the cyclization, the resulting TOG metabolite cannot be further processed into a mercapturic acid adduct. oregonstate.edu

Adduct FormationDescription
Initial Reaction GST-mediated addition of GSH to the C-1 of the α,β-unsaturated ketone in this compound. nih.govresearchgate.net
Intermediate A Schiff base is formed, followed by a Michael addition of the cysteine thiol. nih.gov
Final Adduct The intermediate undergoes two intramolecular cyclizations and two dehydrations to form the stable thiadiazabicyclo-ONE-GSH adduct (TOG). nih.govresearchgate.net

Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes that play a crucial role in the detoxification of a broad range of endogenous and exogenous aldehydes by oxidizing them to their corresponding carboxylic acids. uzh.chsigmaaldrich.com The ALDH family is comprised of multiple classes, with isozymes located in various cellular compartments, including the cytosol and mitochondria. sigmaaldrich.com ALDH2, a mitochondrial enzyme, is particularly efficient in metabolizing aldehydes like acetaldehyde (B116499). wikipedia.org

ALDHs are considered key antioxidant enzymes in the detoxification of reactive lipid aldehydes. nih.gov Their activity is vital for preventing the accumulation of toxic aldehydes and subsequent cellular damage. uzh.chnih.gov For instance, increased ALDH activity has been shown to protect against the toxicity of other reactive aldehydes, such as 4-hydroxy-2-nonenal (HNE), by reducing the formation of HNE-protein adducts. nih.gov Given the structural similarity, it is plausible that ALDHs also contribute to the metabolism of this compound, converting it to the less reactive 4-oxo-2E-octenoic acid.

The aldo-keto reductase (AKR) superfamily consists of NAD(P)(H)-dependent oxidoreductases that metabolize a wide variety of carbonyl-containing compounds, including aldehydes and ketones derived from lipid peroxidation. frontiersin.orgnih.gov These enzymes catalyze the reduction of aldehydes to their corresponding alcohols. researchgate.net Several AKR isoforms, such as those in the AKR1C subfamily, are involved in the detoxification of various xenobiotics and endogenous compounds. frontiersin.orgnih.gov

In vitro studies have demonstrated that AKR1B10 can effectively reduce lipid peroxidation-derived aldehydes, such as 4-hydroxy-2-nonenal and 4-oxo-2-nonenal, to their corresponding alcohols. frontiersin.org The reduction of this compound by AKRs would yield 4-oxo-2E-octenol. This reduction product, 4-oxo-2(E)-nonenol (ONO), has been shown to be formed and subsequently converted to GSH adducts. nih.govresearchgate.net This indicates that AKR-mediated reduction is another significant pathway in the metabolism of this compound.

Enzyme FamilyAction on this compoundResulting Metabolite
Glutathione S-Transferase (GST) Conjugation with glutathione (GSH). nih.govresearchgate.netresearchgate.netThiadiazabicyclo-ONE-GSH adduct (TOG). nih.govresearchgate.netresearchgate.net
Aldehyde Dehydrogenase (ALDH) Oxidation of the aldehyde group. nih.govuzh.ch4-oxo-2E-octenoic acid (postulated).
Aldo-keto Reductase (AKR) Reduction of the aldehyde group. frontiersin.org4-oxo-2E-octenol. nih.govresearchgate.net

While GSTs, ALDHs, and AKRs are the primary enzymes implicated in the metabolism of this compound, other enzymes may also play a role. The complexity of cellular metabolism suggests that there could be overlapping substrate specificities among various enzyme families. For example, some enzymes from the medium-chain dehydrogenase/reductase superfamily have been shown to act on related α,β-unsaturated carbonyl compounds. pnas.org Additionally, enzymes like prostaglandin reductase 1 (PTGR1) are known to reduce α,β-unsaturated alkenals and ketones, suggesting a potential, though not yet directly demonstrated, role in this compound metabolism. uniprot.org Further research is needed to fully elucidate the complete enzymatic machinery involved in the biotransformation of this reactive aldehyde.

Specificity of Glutathione Addition (e.g., C-1 vs. C-3)

Aldo-keto Reductase (AKR) mediated Reduction

Non-Enzymatic Adduct Formation with Biological Macromolecules

This compound (OOE) is a reactive electrophile that can participate in non-enzymatic reactions with cellular nucleophiles, including proteins and nucleic acids. This reactivity is a key aspect of its biological activity, leading to the formation of stable covalent adducts that can alter the structure and function of these essential macromolecules.

Protein Carbonylation and Adduction

The interaction of 4-oxo-alkenals, such as OOE, with proteins results in post-translational modifications, a process broadly known as protein carbonylation. These reactions are non-enzymatic and are driven by the electrophilic nature of the aldehyde. rsc.org The most reactive sites on proteins are nucleophilic amino acid residues. pnas.org The related, and more extensively studied, 4-oxo-2-nonenal (ONE) is known to be a potent modifier of proteins. nih.gov

Research on reactive aldehydes demonstrates that the primary targets for covalent modification are the nucleophilic side chains of specific amino acids. Studies on 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (ONE), which share structural similarities with OOE, indicate that cysteine (Cys), histidine (His), and lysine (B10760008) (Lys) are the main residues modified. nih.gov The predominant reaction mechanism is a Michael addition. nih.gov

The general order of reactivity for these amino acids with 4-oxo-alkenals is Cys >> His > Lys. nih.gov ONE has also been shown to react with arginine residues. nih.gov Specifically, ONE actively modifies histidine and lysine residues on proteins. caymanchem.com While direct studies on this compound are less common, the reactivity of 2(E)-octenal with histidine residues in bovine serum albumin has been documented, forming a Michael adduct. nih.gov Given the shared α,β-unsaturated aldehyde moiety, a similar reactivity profile is expected for OOE. The reaction with lysine residues can involve the formation of Schiff bases or pyrrole (B145914) derivatives, the latter of which involves a charge-neutralizing reaction that can increase the net negative charge of the protein. researchgate.netnih.gov

Table 1: Reactivity of Nucleophilic Amino Acids with 4-oxo-alkenals
Amino AcidReactive GroupReaction Type with 4-oxo-alkenalsSupporting Compound StudiedCitation
CysteineThiol (-SH)Michael Addition4-HNE, 4-ONE nih.gov
HistidineImidazole RingMichael Addition4-HNE, 4-ONE, 2(E)-octenal nih.govnih.gov
Lysineε-Amino (-NH₂)Michael Addition, Schiff Base, Pyrrole Formation4-HNE, 4-ONE nih.govnih.govresearchgate.net
ArginineGuanidinium GroupAdduction4-ONE nih.gov

The covalent modification of amino acid residues by 4-oxo-alkenals can have significant consequences for protein structure and function. unizg.hr Adduction can alter the protein's conformation, leading to changes in its biological activity, such as enzyme inhibition. mdpi.com This can occur either by direct modification of an amino acid within the catalytic site or by adduction to a residue elsewhere that allosterically affects the active site's structure. unizg.hr

A notable consequence of protein modification by bifunctional electrophiles like OOE is the formation of protein-protein cross-links. caymanchem.com The related compound ONE is a potent cross-linking agent, even more so than HNE. nih.gov This cross-linking can lead to the formation of high-molecular-weight protein aggregates. nih.gov Such modifications can impair protein function and stability, contributing to cellular stress. wur.nl For instance, modification of high-density lipoprotein (HDL) by ONE induces extensive cross-linking of its structural proteins, such as apoA-I and apoA-II, which can impair HDL function. nih.gov

Covalent Modification of Nucleophilic Amino Acid Residues (e.g., Cysteine, Lysine, Histidine)

DNA/RNA Adduction Mechanisms

In addition to proteins, this compound and related compounds are known to react with the nucleobases of DNA and RNA, forming a variety of covalent adducts. nih.gov This process is a significant mechanism of genotoxicity for lipid peroxidation products. nih.govresearchgate.net Studies have shown that 4-oxo-2-alkenals are highly reactive towards nucleobases compared to other classes of lipid-derived aldehydes. researchgate.net

A primary class of DNA lesions formed by 4-oxo-alkenals are substituted etheno adducts. researchgate.netnih.gov Comprehensive analysis of DNA adducts formed from oxidized arachidonic acid identified 7-(2-oxo-hexyl)-εdG as a major product. researchgate.nettandfonline.com Subsequent research confirmed that this specific adduct is predominantly formed from the reaction of 2'-deoxyguanosine (B1662781) (dG) with this compound (OOE). nih.govtandfonline.com This adduct, also referred to as OOE-dG, can also be formed from the transition metal-catalyzed autoxidation of 2-octenal to OOE. tandfonline.comtandfonline.com

The proposed mechanism for the formation of these etheno adducts begins with a nucleophilic attack from the exocyclic amino group (N²) of guanine (B1146940) on the aldehyde carbon of OOE. tandfonline.comtandfonline.com This is followed by a Michael-type addition between the C2 of the aldehyde and the N1 of the guanine ring, which after cyclization and dehydration, results in the stable, five-membered etheno ring structure characteristic of these adducts. nih.govtandfonline.com Similar etheno adducts are formed by other 4-oxo-alkenals, such as 4-oxo-2-nonenal (ONE) which forms 7-(2-oxo-heptyl)-εdG, and 4-oxo-2-hexenal (OHE) which forms 7-(2-oxo-butyl)-εdG. tandfonline.com

The reactivity of 4-oxo-alkenals extends beyond dG to include other DNA bases such as 2'-deoxyadenosine (B1664071) (dA) and 2'-deoxycytidine (B1670253) (dC). nih.gov The general mechanism involves the formation of etheno-type adducts with these bases as well. nih.gov

2'-Deoxyguanosine (dG): As detailed above, the reaction of OOE with dG is well-characterized, leading to the formation of 7-(2-oxo-hexyl)-εdG. nih.govtandfonline.comtandfonline.com

2'-Deoxyadenosine (dA): Studies on the related compound 4-oxo-2-nonenal (ONE) show it reacts with dA to form substituted 1,N⁶-etheno-dA adducts. nih.govacs.orgnih.gov The reaction proceeds through initial unstable ethano adducts which readily dehydrate to the more stable etheno adduct. acs.orgnih.gov The reaction of 4-oxo-2-hexenal (OHE) with dA has also been shown to produce etheno-type adducts. nih.gov

2'-Deoxycytidine (dC): The reaction of ONE with dC has been characterized, showing the formation of substituted 3,N⁴-etheno-dC adducts. nih.govacs.orgnih.gov Similar to the reaction with dA, the mechanism involves the formation of intermediate ethano adducts that subsequently dehydrate. acs.orgnih.gov The mutagen 4-OOE has been implicated as the likely source of a dC adduct detected in human tissues. nih.gov

These findings collectively indicate that this compound is a potent reactant with DNA, capable of forming stable adducts with multiple nucleobases, thereby representing a significant source of endogenous DNA damage.

Table 2: DNA Adducts Formed by this compound and Related 4-oxo-alkenals
Reactant AldehydeNucleobaseMajor Adduct FormedAdduct TypeCitation
This compound (OOE)2'-Deoxyguanosine (dG)7-(2-oxo-hexyl)-εdGEtheno-dG nih.govtandfonline.comtandfonline.com
4-oxo-2-Nonenal (ONE)2'-Deoxyguanosine (dG)7-(2-oxo-heptyl)-εdGEtheno-dG nih.govtandfonline.com
4-oxo-2-Nonenal (ONE)2'-Deoxyadenosine (dA)Substituted 1,N⁶-etheno-dAEtheno-dA nih.govacs.orgnih.gov
4-oxo-2-Nonenal (ONE)2'-Deoxycytidine (dC)Substituted 3,N⁴-etheno-dCEtheno-dC nih.govacs.orgnih.gov
4-oxo-2-Hexenal (OHE)2'-Deoxyguanosine (dG)7-(2-oxo-butyl)-εdGEtheno-dG nih.govtandfonline.com
4-oxo-2-Hexenal (OHE)2'-Deoxyadenosine (dA)Etheno-type adductsEtheno-dA researchgate.netnih.gov
4-oxo-2-Hexenal (OHE)2'-Deoxycytidine (dC)Etheno-type adductsEtheno-dC researchgate.netnih.gov
Mechanisms of Adduct Formation (e.g., Nucleophilic Addition, Michael-type Addition, Cyclization)

The high reactivity of this compound (OOE) and related α,β-unsaturated 4-oxo-alkenals stems from the presence of two electrophilic centers: the aldehyde carbon (C-1) and the β-carbon (C-3) of the enone system. This bifunctional nature allows for complex reactions with biological nucleophiles, such as DNA bases, leading to the formation of stable covalent adducts. The primary mechanism involves a sequence of nucleophilic addition, Michael-type addition, and subsequent cyclization. tandfonline.comtandfonline.com

In vitro studies have demonstrated that 4-oxo-alkenals are highly reactive towards nucleobases compared to other classes of aldehydes derived from lipid peroxidation. nih.gov The reaction between OOE and 2'-deoxyguanosine (dG) serves as a well-characterized example of this process. tandfonline.comresearchgate.netnii.ac.jp The mechanism is initiated by a nucleophilic attack from the exocyclic amino group (N²) of guanine on the aldehydic carbon (C-1) of OOE. tandfonline.comtandfonline.com This is followed by a Michael-type (or conjugate) addition, where the N-1 of the guanine ring attacks the C-2 of the OOE molecule. tandfonline.comtandfonline.com

This sequence of additions results in the formation of an unstable intermediate that readily undergoes dehydration and cyclization to form a stable, substituted 1,N²-etheno-dG adduct. tandfonline.comnih.gov Specifically, the reaction of OOE with dG predominantly yields 7-(2-oxo-hexyl)-1,N²-etheno-dG (OOE-dG). tandfonline.comnii.ac.jp This multi-step reaction demonstrates the interplay of nucleophilic addition to the aldehyde, Michael-type addition to the α,β-unsaturated system, and a final cyclization to create the stable exocyclic adduct. tandfonline.comtandfonline.com Similar mechanisms have been reported for other 4-oxo-alkenals, such as 4-oxo-2-nonenal (ONE) and 4-oxo-2-hexenal, which also form substituted etheno adducts with DNA bases. nih.govresearchgate.net

The formation of these adducts is significant as it represents a pathway for lipid peroxidation-induced DNA damage. Research has shown that 2-alkenals with five or more carbons can be oxidized, particularly in the presence of transition metals like copper and iron, to their corresponding 4-oxo-2-alkenals, which then react with DNA. tandfonline.comtandfonline.com This establishes a direct link between the oxidation of common aldehydes and the generation of genotoxic 4-oxo-alkenals like OOE. researchgate.net

Table 1: Adducts Formed from Reactions of 4-oxo-alkenals with Deoxyguanosine (dG)

4-oxo-alkenal Adduct Formed Key Mechanism Steps Citations
This compound (OOE) 7-(2-oxo-hexyl)-1,N²-etheno-dG Nucleophilic addition (N² of dG to C-1 of OOE), Michael addition (N-1 of dG to C-2 of OOE), Cyclization tandfonline.comtandfonline.comnih.gov
4-oxo-2-nonenal (ONE) 7-(2-oxo-heptyl)-1,N²-etheno-dG Nucleophilic addition, Michael addition, Cyclization tandfonline.comnih.gov
4-oxo-2-hexenal (OHE) 7-(2-oxo-butyl)-1,N²-etheno-dG Nucleophilic addition, Michael addition, Cyclization tandfonline.comresearchgate.net

| 4-oxo-2-pentenal | 7-(2-oxo-propyl)-1,N²-etheno-dG | Reaction with 1 and N² positions of deoxyguanosine | tandfonline.comresearchgate.net |

Phospholipid Adduct Formation

In addition to reacting with DNA, the electrophilic nature of 4-oxo-alkenals facilitates their reaction with other biological nucleophiles, including the primary amino group of phospholipids (B1166683) like phosphatidylethanolamine (B1630911) (PE). vetmeduni.ac.at Reactive aldehydes, such as 4-oxo-2-nonenal (ONE), an analog of OOE, have been shown to form covalent adducts with PE in both biological and artificial membranes. vetmeduni.ac.at

The reaction between ONE and dioleoylphosphatidylethanolamine (DOPE) has been studied, revealing the formation of a Schiff base adduct (SB-ONE). vetmeduni.ac.at This reaction involves the nucleophilic attack of the primary amine of the PE headgroup on the aldehyde carbon of the 4-oxo-alkenal, followed by dehydration to form the imine linkage characteristic of a Schiff base. This modification of phospholipids can alter the biophysical properties of cell membranes. vetmeduni.ac.at While direct studies on this compound are limited in this context, the reactivity of its close analog, ONE, provides a strong model for the expected mechanism. The formation of such adducts introduces a bulky, modified lipid into the membrane, which can impact membrane structure and function. vetmeduni.ac.at

Table 2: Adducts Formed from Reactions of 4-oxo-alkenals with Phosphatidylethanolamine (PE)

4-oxo-alkenal Reactant Adduct Type Mechanism Citations

| 4-oxo-2-nonenal (ONE) | Dioleoylphosphatidylethanolamine (DOPE) | Schiff Base Adduct (SB-ONE) | Nucleophilic addition of PE amine to aldehyde, followed by dehydration | vetmeduni.ac.at |

Table 3: List of Mentioned Compounds

Compound Name Abbreviation
This compound OOE
4-oxo-2-nonenal ONE
4-oxo-2-hexenal OHE
4-oxo-2-pentenal -
4-hydroxy-2-nonenal HNE
2'-deoxyguanosine dG
7-(2-oxo-hexyl)-1,N²-etheno-dG OOE-dG
Phosphatidylethanolamine PE
Dioleoylphosphatidylethanolamine DOPE
Glutathione GSH
2-octenal -
Copper Cu

Molecular and Cellular Mechanisms of 4 Oxo 2e Octenal Action

Modulation of Cellular Redox Homeostasis

Cellular redox homeostasis is a delicate balance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems to neutralize them. sciopen.com 4-oxo-2E-Octenal has been shown to disrupt this equilibrium by depleting key antioxidants and indirectly promoting the generation of ROS.

Generation of Reactive Oxygen Species (ROS) (indirectly via stress)

The disruption of cellular antioxidant defenses by this compound can indirectly lead to an increase in reactive oxygen species (ROS). Research on primary rat hepatocytes demonstrated that this compound exposure increased the fluorescence intensity of 2',7'-dichlorodihydrofluorescein, a common indicator of ROS generation. nih.gov This increase in ROS is not a direct action of this compound itself but rather a consequence of the cellular stress it induces. nih.gov One identified mechanism for this indirect ROS production involves the enzyme xanthine (B1682287) oxidase (XO). nih.gov The use of allopurinol, an inhibitor of XO, was found to diminish the this compound-induced increase in ROS, suggesting that XO is a significant mediator in this process. nih.gov This elevation of ROS can, in turn, exacerbate cellular damage and contribute to apoptotic cell death. nih.gov

Impact on Mitochondrial Function and Bioenergetics

Mitochondria are central to cellular energy production and are also a primary site of ROS generation. karger.comwikipedia.org The highly reactive nature of this compound makes it a potent disruptor of mitochondrial function. nih.gov Its effects are multifaceted, impacting everything from the electron transport chain to the structural integrity of the mitochondrial membranes.

Mitochondrial Respiration and Oxidative Phosphorylation

Oxidative phosphorylation is the metabolic pathway where cells use enzymes to oxidize nutrients, thereby releasing energy to produce ATP. wikipedia.orgkhanacademy.org this compound has been shown to significantly interfere with this process. Studies on isolated brain mitochondria revealed that this compound can uncouple mitochondrial respiration at a concentration of 5μM. nih.gov This uncoupling disrupts the tight linkage between electron transport and ATP synthesis, leading to a decrease in energy production and an increase in oxygen consumption without a corresponding increase in ATP. In studies comparing its effects to the more commonly studied 4-hydroxy-2-nonenal (4-HNE), this compound was found to be a more potent inducer of mitochondrial uncoupling. nih.gov

Mitochondrial Swelling and Membrane Integrity

The structural integrity of the mitochondrial membranes is crucial for maintaining the proton gradient necessary for ATP synthesis and for sequestering pro-apoptotic factors. mitologics.com this compound has been observed to induce mitochondrial swelling. nih.govnih.gov In studies using bovine heart mitochondria, treatment with this compound at a physiological pH of 7.4 resulted in significant mitochondrial swelling compared to controls. nih.gov This swelling indicates an increase in the permeability of the inner mitochondrial membrane, a phenomenon that can lead to the dissipation of the membrane potential and the release of cytochrome c, a key step in the intrinsic apoptotic pathway. nih.gov

Enzyme Activities in Mitochondria (e.g., ALDH2, ALDH5A inhibition)

Several mitochondrial enzymes are targets of this compound. A prominent example is aldehyde dehydrogenase 2 (ALDH2), a critical enzyme in aldehyde detoxification. nih.govnih.gov Research has shown that this compound is a potent inhibitor of ALDH2, with an IC50 of approximately 0.5μM. nih.gov The inhibition of ALDH2 by this compound is considered irreversible. nih.gov The product of this compound oxidation by ALDH2, 4-oxonon-2-enoic acid (4-ONEA), is also a reactive electrophile and an irreversible inhibitor of the enzyme. nih.gov

Another mitochondrial enzyme affected by lipid peroxidation products is succinic semialdehyde dehydrogenase (SSADH or ALDH5A1). nih.govnih.govabclonal.com While direct inhibition of ALDH5A1 by this compound is documented to a lesser extent than for ALDH2, the family of α,β-unsaturated aldehydes, in general, is known to inhibit its activity. nih.govnih.gov The inhibition of these dehydrogenases by this compound not only impairs their normal metabolic functions but also exacerbates the accumulation of toxic aldehydes within the mitochondria, creating a feedback loop of damage.

Interactive Data Table: Effects of this compound on Mitochondrial Endpoints

EndpointEffective Concentration / IC50Organism/System StudiedReference
Mitochondrial Respiration Uncoupling5 µMIsolated Rat Brain Mitochondria nih.gov
ALDH2 Inhibition~0.5 µM (IC50)Isolated Rat Brain Mitochondria nih.gov
Mitochondrial SwellingObserved at pH 7.4Bovine Heart Mitochondria nih.gov

Modulation of Cellular Signaling Pathways

Nrf2/Keap1 Pathway Activation (implications for electrophile response)

As a reactive electrophile, this compound is implicated in the activation of the Nrf2/Keap1 pathway, a primary regulator of cellular defense against oxidative and electrophilic stress. nih.gov The mechanism of activation involves the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) and its cytosolic repressor, Kelch-like ECH-associated protein 1 (Keap1). frontiersin.org Under normal conditions, Keap1 binds to Nrf2, facilitating its ubiquitination and subsequent degradation, thereby keeping Nrf2 levels low. nih.gov

Keap1 contains reactive cysteine residues that act as sensors for electrophiles. frontiersin.orgnih.gov Electrophilic compounds, such as 4-oxo-alkenals, can covalently modify these cysteine residues. This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. frontiersin.org Freed from Keap1-mediated repression, Nrf2 stabilizes and translocates to the nucleus. nih.gov Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes. aginganddisease.org This binding initiates the transcription of a wide array of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), as well as enzymes involved in glutathione (B108866) (GSH) synthesis and regeneration. aginganddisease.org

The activation of the Nrf2 pathway by electrophiles like this compound is a critical adaptive response to mitigate electrophilic stress and protect the cell from damage. karger.com

Other Stress-Response Pathways

Beyond the Nrf2 pathway, lipid electrophiles are known to modulate a variety of other cellular stress-response pathways. Their high reactivity with nucleophilic centers in biomolecules can trigger several signaling cascades. researchgate.netacs.org Studies on analogous lipid electrophiles indicate that their effects can extend to the endoplasmic reticulum (ER) stress response, the DNA damage response, and heat shock pathways. acs.org For instance, the accumulation of modified proteins can disrupt ER homeostasis, leading to the unfolded protein response (UPR). Similarly, the formation of DNA adducts can activate DNA damage checkpoints and repair mechanisms. The interaction of these aldehydes with proteins can also induce the heat shock response, a key mechanism for managing damaged or misfolded proteins.

Cellular Damage and Stress Responses

Contribution to Electrophilic Stress

This compound is a product of lipid peroxidation, a process that occurs in response to oxidative stress where reactive oxygen species (ROS) attack polyunsaturated fatty acids. tandfonline.comnii.ac.jp This process generates a variety of reactive aldehydes, with 4-oxo-2-alkenals being a particularly reactive class. researchgate.netnih.gov As bifunctional electrophiles, they possess two reactive sites—the α,β-unsaturated aldehyde and a ketone group—making them highly prone to react with cellular nucleophiles found in proteins, DNA, and lipids. acs.orgresearchgate.net

Cellular Processes affected (e.g., protein function, DNA integrity)

The high electrophilicity of this compound leads to covalent modifications of cellular macromolecules, significantly affecting their function.

Protein Function: Proteins are major targets for 4-oxo-alkenals. Studies on the related compound 4-oxo-2-nonenal (B12555) (ONE) show it is highly reactive with proteins, capable of forming adducts and crosslinks. nih.govnih.gov ONE reacts readily with lysine (B10760008), cysteine, and histidine residues. nih.gov The reaction with lysine residues can occur via Schiff base formation. nih.gov Such modifications can alter protein structure and function, leading to enzyme inactivation, disruption of protein-protein interactions, and the formation of protein aggregates. For example, ONE-induced crosslinking of apolipoprotein A-I in HDL particles has been shown to impair HDL function. nih.gov

DNA Integrity: this compound is genotoxic, meaning it can damage DNA. In vitro studies have demonstrated that it reacts with DNA bases to form covalent adducts. tandfonline.comresearchgate.net Specifically, this compound reacts with 2'-deoxyguanosine (B1662781) (dG), a building block of DNA, to form a substituted etheno-DNA adduct known as 7-(2-oxo-hexyl)-εdG (OOE-dG). nih.govtandfonline.com The formation of such bulky DNA adducts can distort the DNA helix, interfering with critical processes like DNA replication and transcription. researchgate.net If not repaired, these lesions can lead to mutations and contribute to genomic instability. The formation of these adducts is enhanced in the presence of transition metals like iron and copper, which can catalyze the oxidation of precursor molecules to generate this compound. tandfonline.comtandfonline.com

In Vitro Studies on Cellular Effects of this compound

A body of in vitro research has provided detailed insights into the reactivity and cellular impact of this compound and its analogues.

Comprehensive analyses of reactions between oxidized arachidonic acid and 2'-deoxyguanosine (dG) identified 7-(2-oxo-hexyl)-εdG as a major adduct. tandfonline.com Further experiments confirmed that this specific adduct is predominantly formed from the direct reaction of this compound (OOE) with dG. nih.govtandfonline.com These studies also revealed a novel formation pathway where 2-octenal (B7820987) can be oxidized, particularly in the presence of transition metals like Cu²⁺ and Fe²⁺, to form OOE, which then reacts with DNA. tandfonline.com

The table below summarizes key findings from in vitro experiments involving 4-oxo-2-alkenals.

Study Focus Model System Key Findings Reference(s)
DNA Adduct FormationReaction of dG with oxidized arachidonic acid; direct reaction of OOE with dG.Identified the formation of 7-(2-oxo-hexyl)-εdG (OOE-dG) as a major DNA adduct. tandfonline.com
Metal-Catalyzed FormationReaction of 2-octenal with dG in the presence of transition metals (Cu²⁺, Fe²⁺).Transition metals significantly enhanced the formation of the OOE-dG adduct by promoting the oxidation of 2-octenal to this compound. tandfonline.comtandfonline.com
Comparative NeurotoxicityHuman neuroblastoma cells treated with 4-oxo-2-nonenal (ONE) and 4-hydroxy-2-nonenal (HNE).ONE was found to be 4-5 times more neurotoxic than HNE at concentrations near the threshold of lethality. nih.gov
Comparative Protein ReactivityReaction of ONE and HNE with model proteins (ribonuclease A, β-lactoglobulin).ONE was 6-31 times more reactive with proteins than HNE. ONE rapidly forms Schiff bases with lysine, a reaction not observed with HNE. nih.gov
Cellular DetoxificationAddition of ONE to cells; peroxide-induced oxidative stress in cells.Glutathione (GSH) detoxifies ONE, leading to the formation of a novel thiadiazabicyclo-ONE-GSH adduct (TOG). This serves as a biomarker for cellular exposure to ONE. researchgate.netnih.gov

Studies comparing 4-oxo-2-nonenal (ONE) to the more extensively studied 4-hydroxy-2-nonenal (HNE) in human neuroblastoma cell cultures found ONE to be significantly more neurotoxic and more reactive toward proteins. nih.gov This suggests that the 4-oxo-alkenal class of compounds, including this compound, are particularly potent damaging agents.

Furthermore, cellular defense mechanisms against these electrophiles have been characterized in vitro. The detoxification of ONE by glutathione S-transferase (GST) was shown to produce a unique thiadiazabicyclo-ONE-GSH adduct (TOG), highlighting a key metabolic pathway for eliminating these reactive aldehydes. researchgate.netnih.gov

Analytical Methodologies for 4 Oxo 2e Octenal Research

Sample Preparation Techniques for Biological and Food Matrices

Effective sample preparation is a critical first step to isolate 4-oxo-2E-Octenal from the sample matrix, concentrate it, and convert it into a form suitable for analysis. The choice of technique depends on the sample type, the expected concentration of the analyte, and the subsequent analytical instrumentation.

Derivatization is a common strategy to enhance the stability and detectability of aldehydes like this compound. This process involves a chemical reaction to convert the analyte into a less volatile and more stable derivative.

2,4-Dinitrophenylhydrazine (DNPH) is a widely used derivatizing agent for carbonyl compounds. epa.govhitachi-hightech.com The reaction of an aldehyde with DNPH forms a stable 2,4-dinitrophenylhydrazone (DNPH-aldehyde) derivative. hitachi-hightech.com This derivative can then be readily analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection or by Liquid Chromatography-Mass Spectrometry (LC-MS). epa.govhitachi-hightech.com For instance, in environmental monitoring, air samples are passed through cartridges filled with DNPH-impregnated silica (B1680970) gel to trap and derivatize airborne aldehydes. hitachi-hightech.com The resulting derivatives are then eluted with a solvent like acetonitrile (B52724) for analysis. hitachi-hightech.com A similar principle is applied to aqueous samples, where the sample is buffered and reacted with DNPH, followed by extraction of the derivative. epa.gov

Semicarbazone derivatization is another effective method. In a study investigating the formation of 4-oxo-2-alkenals, aldehydes derived from the oxidative degradation of arachidonic acid were derivatized with semicarbazide (B1199961). The resulting semicarbazone derivatives were then analyzed by LC-MS/MS. tandfonline.com This approach successfully detected 2-octenal (B7820987), a precursor to this compound. tandfonline.com

Table 1: Derivatization Strategies for Aldehyde Analysis

Derivatizing AgentTarget Analyte ClassResulting DerivativeCommon Analytical TechniqueReference
2,4-Dinitrophenylhydrazine (DNPH)Carbonyl Compounds (Aldehydes, Ketones)2,4-DinitrophenylhydrazoneHPLC-UV, LC-MS epa.govhitachi-hightech.com
SemicarbazideAldehydesSemicarbazoneLC-MS/MS tandfonline.com

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that utilizes a coated fiber to extract and concentrate analytes from a sample. libretexts.org The fiber is exposed to the sample's headspace (Headspace SPME) or directly immersed in a liquid sample. libretexts.org After extraction, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. libretexts.org This technique is particularly well-suited for volatile and semi-volatile compounds. libretexts.org SPME has been effectively used for the analysis of volatile compounds in food products, such as heated oils, to identify compounds like hexanal. researchgate.net Different fiber coatings, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB), are available to optimize the extraction of specific analytes. nih.gov For the analysis of less volatile aldehydes, SPME can be combined with derivatization. For example, 4-hydroxy-2-(E)-nonenal (HNE) has been analyzed by extracting its DNPH derivative using an SPME fiber followed by HPLC analysis. researchgate.net

Liquid-Liquid Extraction (LLE) is a traditional extraction method based on the differential solubility of a compound in two immiscible liquids. While modern techniques like SPME are often preferred for their simplicity and reduced solvent consumption, LLE remains a viable option in certain applications. Historically, LLE was a common method for extracting organic contaminants from aqueous samples. For example, the analysis of atrazine (B1667683) in water involved extraction from a large sample volume into an organic solvent. libretexts.org

Extraction and Derivatization Strategies (e.g., with 2,4-dinitrophenylhydrazine, semicarbazone)

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from other compounds in the sample extract before detection. The choice between gas and liquid chromatography depends on the analyte's volatility and thermal stability.

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. scioninstruments.com In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. scioninstruments.com Separation occurs based on the differential partitioning of compounds between the two phases. scioninstruments.com When coupled with a Mass Spectrometer (MS) , GC-MS provides both retention time information from the GC and mass-to-charge ratio data from the MS, allowing for highly confident identification and quantification of the separated compounds. scioninstruments.com

GC-MS is a frequently used method for the analysis of this compound, especially in the context of identifying volatile compounds from natural sources. For example, it has been used to identify 4-oxo-(E)-2-octenal in the dorsal abdominal glands of the bed bug, Cimex lectularius. bioone.org The identification is typically confirmed by comparing the retention time and mass spectrum of the unknown compound to those of an authentic standard. bioone.org The purity of synthesized 4-oxo-(E)-2-octenal has also been verified using GC-MS. researchgate.net

Table 2: Selected GC-MS Applications in this compound Research

Research AreaSample MatrixKey FindingsReference
Insect Chemical EcologyBed Bug Dorsal Abdominal GlandsIdentification of 4-oxo-(E)-2-octenal as a glandular constituent. bioone.org
Chemical SynthesisSynthetic StandardVerification of purity of synthesized 4-oxo-(E)-2-octenal. researchgate.net
Food ScienceHeated Edible OilsIdentification of various volatile oxidation products, including related aldehydes. researchgate.net

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC) , separates compounds in a liquid mobile phase that is pumped through a column packed with a stationary phase. wikipedia.org LC is ideal for analyzing a wide range of compounds, including those that are non-volatile or thermally unstable. wikipedia.org Coupling LC with tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it a cornerstone for analyzing trace levels of compounds in complex biological matrices. wikipedia.orgnih.gov

LC-MS/MS is extensively used in the study of lipid peroxidation products, including 4-oxo-2-alkenals and their DNA or protein adducts. nih.gov This "DNA adductomics" approach allows for the comprehensive detection of various DNA lesions. nih.gov For instance, LC-MS/MS analysis of the reaction between 2'-deoxyguanosine (B1662781) and oxidized arachidonic acid led to the identification of a 4-oxo-2-octenal-derived adduct. tandfonline.com The technique is also used to quantify endogenous adducts in cellular systems under oxidative stress. nih.gov The high sensitivity of LC-MS/MS is crucial for detecting the low concentrations at which these reactive aldehydes and their adducts are often present in biological systems. researchgate.net

Gas Chromatography (GC) Applications, often coupled with Mass Spectrometry (GC-MS)

Spectrometric Detection Methods

Mass spectrometry is the primary spectrometric detection method used in conjunction with chromatographic techniques for the analysis of this compound.

Mass Spectrometry (MS) works by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios. scioninstruments.com In the context of GC-MS, electron ionization (EI) is a common ionization technique. bioone.org The resulting mass spectrum provides a molecular fingerprint that can be used for structural elucidation and identification. bioone.org

Tandem Mass Spectrometry (MS/MS) adds another layer of specificity. In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are detected. researchgate.net This process, often referred to as Multiple Reaction Monitoring (MRM) when specific precursor-product ion transitions are monitored, significantly enhances the signal-to-noise ratio and allows for accurate quantification even in very complex matrices. nih.govresearchgate.net LC-MS/MS is the state-of-the-art technique for the sensitive and specific detection of 4-oxo-2-alkenal adducts in biological samples. tandfonline.comnih.gov The development of derivatization methods that yield molecules with a common product ion in MS/MS can facilitate the screening for lipid aldehydes in biological samples. researchgate.net

Mass Spectrometry (MS) in Quantitative and Qualitative Analysis of this compound and its Adducts

Mass spectrometry (MS) stands as a cornerstone technique for the analysis of this compound and its adducts with DNA and proteins. mdpi.com Its high sensitivity and specificity allow for the detection and structural characterization of these modified biomolecules, even at low physiological concentrations. mdpi.com When coupled with liquid chromatography (LC), LC-MS enables the separation of complex biological mixtures prior to MS analysis, which is essential for identifying specific adducts. nih.govtandfonline.com

Comprehensive analyses of 2'-deoxyguanosine (dG) adducts formed from oxidized arachidonic acid have successfully utilized LC-MS/MS to identify a major adduct, 7-(2-oxo-hexyl)-etheno-dG (OOE-dG). tandfonline.comtandfonline.com This adduct's formation was confirmed through reactions of dG with both 2-octenal and, more significantly, with authentic OOE. tandfonline.comtandfonline.com The identification of OOE-dG and other related adducts in various in vitro and in vivo models underscores the utility of MS in elucidating the pathways of lipid peroxidation and subsequent DNA damage. nih.govtandfonline.com For instance, studies have identified OOE-dG in reactions of dG with oxidized arachidonic acid and have shown that other 2-alkenals can also form similar 4-oxo-2-alkenal-type adducts. tandfonline.com

Tandem mass spectrometry (MS/MS) is a powerful extension of MS that provides detailed structural information about ions by fragmenting them and analyzing the resulting fragment ions. mdpi.com This technique is indispensable for the structural elucidation of this compound adducts. nih.govtandfonline.com In a typical LC-MS/MS experiment for DNA adduct analysis, a common fragmentation pattern involves the neutral loss of the deoxyribose sugar moiety (116 Da) from the protonated molecular ion of the adducted deoxynucleoside. tandfonline.comnih.gov

For example, the OOE-dG adduct is identified by monitoring the specific mass transition of its protonated molecule [M+H]⁺ at m/z 390.2 to a characteristic product ion at m/z 274.2, corresponding to the loss of deoxyribose. tandfonline.comtandfonline.com This multiple reaction monitoring (MRM) approach offers high selectivity and sensitivity for quantifying known adducts in complex biological samples. tandfonline.com Researchers have used this method to analyze dG adducts from oxidized arachidonic acid and reactions with various 2-alkenals. tandfonline.comtandfonline.com The ability of MS/MS to provide structural fingerprints of molecules makes it a critical tool for confirming the identity of novel and known adducts of this compound. nih.gov

DNA adductomics refers to the comprehensive, global analysis of all DNA adducts in a given sample. nih.govmdpi.com This emerging field heavily relies on advanced LC-MS/MS technologies to screen for a wide array of DNA modifications simultaneously. nih.govmdpi.com The fundamental principle behind LC-MS-based DNA adductomics is the characteristic neutral loss of the deoxyribose moiety during collision-induced dissociation in the mass spectrometer. nih.gov By scanning for this specific neutral loss, researchers can identify potential DNA adducts, both known and unknown. nih.govmdpi.com

In the context of this compound, DNA adductomics has been applied to analyze human tissues, revealing the presence of various lipid peroxidation-induced DNA adducts. acs.org For instance, adductome analysis of human pulmonary DNA identified heptanone-etheno-2'-deoxycytidine (HεdC) and heptanone-etheno-2'-deoxyadenosine (HεdA), which are derived from a related compound, 4-oxo-2(E)-nonenal (4-ONE). acs.org This approach allows for the discovery of adduct patterns that may be associated with specific diseases or exposures. nih.gov The development of DNA adductomics provides a powerful tool to investigate the landscape of DNA damage caused by aldehydes like this compound in humans. nih.govacs.org

For accurate and precise quantification of endogenous adducts, stable isotope dilution (SID) mass spectrometry is the gold standard. tandfonline.comtandfonline.com This method involves adding a known amount of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass, to the sample. tandfonline.com The ratio of the endogenous analyte to the internal standard is then measured by LC-MS, typically using multiple reaction monitoring (MRM). tandfonline.comtandfonline.com

This approach has been successfully employed to quantify OOE-dG adducts. tandfonline.comtandfonline.com For example, a stable isotope-labeled version of OOE-dG (7-(2-oxo-hexyl)-εdG[¹⁵N₅]) can be synthesized and used as an internal standard. tandfonline.com By using SID-LC-MRM-MS, researchers have quantified the formation of OOE-dG in reactions of dG with 15-hydroperoxyeicosatetraenoic acid (15-HPETE), an isomer of arachidonic acid hydroperoxides. tandfonline.comtandfonline.com This technique corrects for variations in sample preparation and matrix effects, ensuring high accuracy and reproducibility in the quantification of low-level endogenous adducts. tandfonline.com One study demonstrated that incubation of 15-HPETE with dG resulted in the formation of OOE-dG at a concentration of 51.9 ± 7.3 nM, which translates to approximately 26 adducts per 10⁶ dG. tandfonline.comtandfonline.com

DNA Adductomics Approaches using LC-MS/MS

Nuclear Magnetic Resonance (NMR) Spectroscopy for Adduct Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the definitive structural elucidation of novel chemical compounds, including this compound adducts. nih.govtandfonline.com While MS provides information about mass and fragmentation, NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the determination of its complete three-dimensional structure. nih.govacs.org

NMR has been instrumental in characterizing various adducts of 4-oxo-alkenals. For instance, the structure of the OOE-dG adduct, initially detected by LC-MS/MS, was confirmed using ¹H-NMR. tandfonline.com The NMR spectrum of this adduct was found to be similar to those of previously identified dG adducts from 4-oxo-2-nonenal (B12555) and 4-oxo-2-pentenal. nih.govtandfonline.com Similarly, the structures of adducts formed between 4-oxo-2-nonenal and 2'-deoxyadenosine (B1664071) and 2'-deoxycytidine (B1670253) have been unequivocally determined using NMR spectroscopy. acs.orgacs.orgnih.gov The combination of MS and NMR provides a powerful workflow for the discovery and definitive identification of new biological adducts of this compound. acs.orgacs.org

UV-Vis Spectroscopy in Adduct Characterization

UV-Vis spectroscopy, which measures the absorption of ultraviolet and visible light by a compound, can be used as a complementary technique in the characterization of this compound adducts. While not as structurally informative as MS or NMR, UV-Vis spectra can provide evidence for the formation of certain types of adducts, particularly those involving the formation of new chromophores. For example, the formation of etheno-type adducts, which are often fluorescent, can be monitored by UV-Vis and fluorescence spectroscopy. The characterization of adducts from related compounds has utilized UV-Vis spectroscopy in conjunction with other techniques like NMR and MS. acs.orgresearchgate.net

Immunochemical Approaches for Adduct Detection (e.g., Monoclonal Antibodies for Specific Adducts)

Immunochemical methods, which utilize the high specificity of antibodies, offer a complementary approach for the detection and quantification of this compound adducts. nih.govunizg.hr These techniques, such as enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry, can be highly sensitive and are well-suited for analyzing large numbers of samples. unizg.hrresearchgate.net

The development of monoclonal antibodies (mAbs) specific to a particular adduct allows for its targeted detection in complex biological matrices like tissues and cells. nih.govunizg.hr For example, a monoclonal antibody (mAb6A3) specific to the 4-oxo-2-nonenal-dG adduct has been developed and used to demonstrate the presence of this adduct in vivo. nih.gov While the development of a monoclonal antibody specifically for the this compound adduct has not been explicitly detailed in the provided context, the success with similar adducts suggests the feasibility and utility of this approach. nih.gov Immunochemical methods, often used in conjunction with MS for validation, provide valuable tools for studying the distribution and biological relevance of this compound adducts. nih.govunizg.hr

Data Tables

Table 1: Mass Spectrometric Parameters for OOE-dG Adduct Analysis

Parameter Value Reference
Adduct Name 7-(2-oxo-hexyl)-εdG (OOE-dG) tandfonline.comtandfonline.com
Protonated Molecule [M+H]⁺ m/z 390.2 tandfonline.comtandfonline.com
Product Ion [M+H-116]⁺ m/z 274.2 tandfonline.comtandfonline.com
Neutral Loss 116 Da (deoxyribose) tandfonline.comnih.gov
Internal Standard 7-(2-oxo-hexyl)-εdG[¹⁵N₅] tandfonline.com

Table 2: Analytical Techniques for this compound Research

Technique Application Key Findings/Capabilities References
Mass Spectrometry (MS) Qualitative and quantitative analysis of OOE and its adducts. High sensitivity and specificity for detecting adducts in biological samples. mdpi.comnih.govtandfonline.com
Tandem MS (MS/MS) Structural elucidation and quantification. Provides structural fingerprints via fragmentation patterns (e.g., neutral loss of deoxyribose). Enables sensitive quantification using MRM. nih.govtandfonline.comtandfonline.comnih.gov
LC-MS/MS Adductomics Comprehensive, untargeted screening of DNA adducts. Identifies patterns of DNA damage and discovers novel adducts in tissues. nih.govnih.govmdpi.comacs.org
SID LC-MRM-MS Accurate quantification of endogenous adducts. Gold standard for precise measurement, correcting for matrix effects and sample variability. tandfonline.comtandfonline.com
NMR Spectroscopy Definitive structural elucidation of adducts. Provides detailed 3D structural information, confirming identities of novel compounds. nih.govtandfonline.comacs.orgacs.orgacs.org
UV-Vis Spectroscopy Complementary characterization of adducts. Detects formation of new chromophores, useful for certain adduct types. acs.orgresearchgate.net

| Immunochemical Methods | Detection and quantification using specific antibodies. | High-throughput analysis of adducts in tissues and cells (e.g., ELISA, immunohistochemistry). | nih.govunizg.hrresearchgate.net |

Analytical Method Development for Metabolites and Adducts of this compound

The high reactivity of this compound (OOE) leads to the formation of various metabolites and adducts through its interaction with cellular macromolecules such as DNA and proteins. The development of sensitive and specific analytical methods is crucial for identifying and quantifying these products, which serves to elucidate the mechanisms of OOE-induced cellular damage. Research in this area predominantly relies on advanced mass spectrometry-based techniques, which offer the necessary sensitivity and structural information to characterize these complex molecules in biological matrices.

The primary analytical approach for studying OOE adducts involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.nettandfonline.com This method allows for the separation of complex mixtures and the sensitive detection and structural elucidation of specific adducts. For instance, studies on the reaction between 2'-deoxyguanosine (dG), a DNA nucleoside, and OOE have successfully identified a major adduct, 7-(2-oxo-hexyl)-εdG, using LC-MS/MS. nih.gov This finding was a result of comprehensive adductome analysis of DNA reacted with oxidized arachidonic acid, where an unidentified adduct with a specific mass-to-charge ratio (m/z 390 → 274) was detected. nih.gov Subsequent investigation confirmed that this adduct was predominantly formed from the reaction of dG with authentic OOE. nih.govresearchgate.net

The analytical workflow for DNA adducts typically involves the enzymatic hydrolysis of DNA samples to release the modified nucleosides. nih.gov These hydrolysates are then analyzed by LC-MS/MS. This technique is not only qualitative but also quantitative. By using stable isotope-labeled internal standards, it is possible to perform accurate quantification of adduct levels in various tissues. While direct studies on OOE in human tissues are emerging, methodologies developed for similar 4-oxo-alkenals, such as 4-oxo-2(E)-nonenal (ONE) and 4-oxo-2(E)-hexenal (OHE), provide a strong precedent. acs.orgnih.gov For example, LC-MS/MS has been used to detect and quantify ONE- and OHE-derived DNA adducts in human autopsy tissues, including the colon, liver, and lung. acs.orgnih.govcapes.gov.br

Beyond DNA adducts, analytical methods have been developed for other metabolites and adducts. The detoxification of electrophiles like OOE often involves conjugation with glutathione (B108866) (GSH). The resulting GSH adducts can be characterized using LC-MS/MS. Research on the related compound ONE revealed an unusual thiadiazabicyclo-ONE-GSH adduct (TOG), which was quantified in cells using stable isotope dilution liquid chromatography-multiple reaction monitoring/mass spectrometry. nih.gov This suggests that similar complex adducts could be formed from OOE and would require sophisticated mass spectrometric techniques for their identification.

Protein adducts of 4-oxo-alkenals are also a significant area of investigation. Mass spectrometry techniques such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF-MS) and liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) are employed to identify modifications on proteins. nih.gov These studies often involve incubating a model protein with the lipid peroxidation product and then analyzing the resulting adducts. nih.gov For related compounds like 4-hydroxy-2-(E)-nonenal (HNE), immunochemical methods using specific antibodies are also utilized, often in combination with mass spectrometry, to detect protein adducts. unizg.hr

The development of these analytical methodologies is fundamental to understanding the biological consequences of exposure to this compound. They provide the tools needed to detect the molecular fingerprints left by this reactive aldehyde in cells and tissues.

Table 1: Summary of Analytical Methodologies for 4-oxo-alkenal Adducts

Analyte/Adduct Type Matrix Sample Preparation Analytical Instrument Detection Method Key Findings
4-oxo-2-octenal-dG adduct In vitro reaction mixture (dG + oxidized arachidonic acid/2-octenal) Liquid Chromatography LC-MS/MS Tandem Mass Spectrometry Identification of 7-(2-oxo-hexyl)-etheno-dG as a major adduct. nih.govtandfonline.com
4-oxo-2-nonenal/4-oxo-2-hexenal DNA adducts Human autopsy tissues (lung, colon, liver, etc.) DNA extraction and enzymatic hydrolysis LC-MS/MS Tandem Mass Spectrometry Ubiquitous presence of substituted etheno-DNA adducts (HεdC, HεdA, HεdG, BεdC) in human tissues. acs.orgnih.govcapes.gov.br
4-oxo-2-nonenal-glutathione adduct Cell culture Cellular lysis, stable isotope dilution LC-MS/MS Multiple Reaction Monitoring (MRM) Identification and quantification of a novel thiadiazabicyclo-ONE-GSH adduct (TOG). nih.gov
4-oxo-2-nonenal-protein adducts In vitro reaction mixture (model protein + oxidized linoleic acid) Protein digestion MALDI-TOF-MS, LC-ESI-MS/MS Mass Spectrometry Identification of various adducts including ONE-Lys 4-ketoamide and ONE-Lys pyrrolinone. nih.gov

| 4-oxo-2-nonenal-deoxyadenosine adducts | In vitro reaction mixture, Calf Thymus DNA | Liquid Chromatography | LC/MS, NMR | Mass Spectrometry, NMR Spectroscopy | Characterization of substituted etheno- and ethano-2'-deoxyadenosine adducts. acs.orgnih.gov |

Table 2: List of Chemical Compounds

Compound Name
4-hydroxy-2-(E)-nonenal (HNE)
4-oxo-2(E)-hexenal (OHE)
4-oxo-2(E)-nonenal (ONE)
This compound (OOE)
Arachidonic acid
Butanone-etheno-2'-deoxycytidine (BεdC)
2'-deoxyadenosine
2'-deoxyguanosine (dG)
Glutathione (GSH)
Heptanone-etheno-2'-deoxyadenosine (HεdA)
Heptanone-etheno-2'-deoxycytidine (HεdC)
Heptanone-etheno-2'-deoxyguanosine (HεdG)
Linoleic acid
7-(2-oxo-hexyl)-εdG

Role of 4 Oxo 2e Octenal in Broader Biological and Chemical Contexts

Contribution to Oxidative Stress Research

4-oxo-2E-Octenal (OOE) is an α,β-unsaturated aldehyde that emerges from the oxidation of fatty acids. ontosight.ai Its significance in the field of oxidative stress research stems from its role as a lipid peroxidation product and its reactivity towards cellular components. ontosight.aitandfonline.com

Link to Lipid Peroxidation Biomarkers

Lipid peroxidation, a key consequence of oxidative stress, generates a variety of reactive aldehydes. tandfonline.com Among these, 4-oxo-2-alkenals are notable for their reactivity. tandfonline.comnih.gov The formation of this compound is linked to the decomposition of hydroperoxides derived from the oxidation of polyunsaturated fatty acids like linoleic and arachidonic acids. ontosight.ai

Research has demonstrated that 4-oxo-2-alkenals, including OOE, can react with DNA bases to form stable adducts. tandfonline.comtandfonline.com Specifically, the reaction of OOE with 2'-deoxyguanosine (B1662781) (dG), a component of DNA, results in the formation of a specific adduct known as 7-(2-oxo-hexyl)-εdG. tandfonline.comtandfonline.comnii.ac.jp The presence of these stable DNA adducts can serve as a biomarker, indicating the occurrence and extent of lipid peroxidation and metal-catalyzed oxidative stress within a biological system. tandfonline.comtandfonline.com The detection of such adducts in tissues provides a more stable measure of oxidative damage compared to the direct measurement of the highly reactive and often unstable lipid peroxidation products themselves. tandfonline.com

Table 1: this compound and its Role as a Lipid Peroxidation Biomarker

Feature Description Source
Origin Formed from the decomposition of hydroperoxides of polyunsaturated fatty acids. ontosight.ai
Reactivity Reacts with DNA bases, particularly 2'-deoxyguanosine (dG). tandfonline.comtandfonline.com
Biomarker The resulting stable DNA adduct, 7-(2-oxo-hexyl)-εdG, serves as a biomarker for lipid peroxidation and oxidative stress. tandfonline.comtandfonline.comnii.ac.jp

Involvement in Cellular Responses to Oxidative Insults

The generation of this compound is part of the cellular response to oxidative insults, which are characterized by an imbalance between the production of reactive oxygen species and the cell's ability to detoxify these reactive products. tandfonline.comnih.gov OOE and other reactive aldehydes are considered second messengers of oxidative stress, capable of reacting with various cellular nucleophiles, including proteins and DNA. ontosight.ai This reactivity can lead to cellular dysfunction. ontosight.ai

Studies have shown that transition metals, such as iron and copper, can enhance the oxidation of 2-alkenals to form the more reactive 4-oxo-2-alkenals. tandfonline.comtandfonline.comresearchgate.net This metal-catalyzed formation of OOE highlights a specific mechanism by which oxidative stress can lead to the generation of genotoxic compounds. tandfonline.comtandfonline.comresearchgate.net The cellular response to these insults involves detoxification pathways. For instance, glutathione (B108866) (GSH), a key cellular antioxidant, can react with and detoxify α,β-unsaturated aldehydes, thereby mitigating their harmful effects. nih.govnih.gov The formation of glutathione adducts with these aldehydes is a critical detoxification step. nih.gov

Table 2: Cellular Responses Involving this compound

Cellular Process Role of this compound Source
Oxidative Insult Generated as a secondary product of lipid peroxidation. ontosight.aitandfonline.com
Metal-Catalyzed Oxidation Formation is enhanced by transition metals like iron and copper. tandfonline.comtandfonline.comresearchgate.net
Cellular Damage Reacts with DNA and proteins, potentially leading to cellular dysfunction. ontosight.ai
Detoxification Can be detoxified by cellular antioxidants like glutathione (GSH). nih.govnih.gov

This compound in Food Chemistry and Technology Research

The formation of this compound is not limited to biological systems; it is also a relevant compound in food chemistry, particularly in the context of lipid oxidation during food processing and storage. researchgate.net

Formation in Food Matrices during Processing and Storage (e.g., cooking, frying)

Lipid oxidation is a major factor in the deterioration of food quality, especially in products rich in polyunsaturated fatty acids. researchgate.net During processes like cooking and frying, the high temperatures accelerate the degradation of lipids, leading to the formation of a complex mixture of volatile and non-volatile compounds, including various aldehydes. researchgate.net Research has identified 4-oxo-2-alkenals, such as 4-oxo-2-nonenal (B12555), in edible oils subjected to frying temperatures. researchgate.net While direct studies on this compound formation in a wide range of specific food matrices are ongoing, the formation of other 4-oxo-2-alkenals in frying oils suggests that OOE could also be generated under similar conditions. researchgate.net The presence of these compounds is a concern for food quality and safety. researchgate.net

Mitigation Strategies for this compound Formation in Foodstuffs (e.g., antioxidant application studies)

To minimize the formation of lipid oxidation products like this compound in foods, various mitigation strategies are employed. A primary approach is the use of antioxidants. nih.gov Antioxidants can be added to food products to inhibit or delay the oxidation process. nih.gov These can be natural antioxidants, such as tocopherols (B72186) (vitamin E) and ascorbic acid (vitamin C), or synthetic antioxidants. nih.govmdpi.commdpi.com

Research has also explored the ability of phenolic compounds to "trap" reactive carbonyl species, including 4-oxo-2-alkenals. nih.gov Studies have shown that certain phenolic compounds can react with 4-oxo-2-alkenals to form more stable adducts, effectively removing them from the food matrix. nih.gov This provides a basis for using phenolic-rich ingredients or extracts to improve the oxidative stability of foods. nih.gov Furthermore, processing conditions can be optimized to reduce the extent of lipid oxidation, and appropriate packaging can limit exposure to oxygen and light, both of which promote oxidation. mdpi.com

Role in Chemical Ecology and Pheromone Research

The chemical compound this compound, along with other related aldehydes, plays a significant role in the chemical communication systems of various insect species, particularly within the order Hemiptera (true bugs). Its functions are diverse, ranging from defensive secretions to components of pheromones that mediate social behaviors.

Identification as Pheromone Components and Defensive Secretions in Insects

Research has consistently identified this compound as a key component of the chemical arsenal (B13267) of numerous insect species. It is frequently found in the secretions of both nymphal dorsal abdominal glands (DAGs) and adult metathoracic glands (MTGs).

In the common bed bug, Cimex lectularius, this compound has been identified alongside (E)-2-hexenal, (E)-2-octenal, and 4-oxo-(E)-2-hexenal in the dorsal abdominal glands of nymphs and in the exuviae (shed skins) of both nymphs and adults. bioone.orgmdpi.complos.org Specifically, in nymphal alarm pheromone blends, 4-oxo-(E)-2-octenal is considered a minor component, with the blend being primarily composed of (E)-2-hexenal and (E)-2-octenal. nih.govnih.gov The presence of these 4-oxo-aldehydes, constituting over 16% of the gland contents in some analyses, suggests a significant functional role. bioone.org

Beyond bed bugs, this compound is a common defensive compound in other Hemiptera. researchgate.net For instance, it has been identified in the secretions of various stink bugs (family Pentatomidae). cuni.czannualreviews.orgscielo.br In the bark bug Phloea subquadrata, nymphs store defensive secretions containing (E)-2-hexenal, (E)-2-octenal, and (E)-4-oxo-2-hexenal. scielo.br Similarly, the sorghum plant bug, Stenotus rubrovittatus, utilizes (E)-4-oxo-2-hexenal as a component of its sex attractant pheromone. researchgate.net The compound has also been noted in the defensive secretions of bugs in the families Alydidae and Coreidae. nih.gov

The following table summarizes the identification of this compound and related compounds in various insect species.

Insect SpeciesFamilyGland/SourceIdentified Compounds IncludingFunction
Cimex lectularius (Common Bed Bug)CimicidaeDorsal Abdominal Glands (Nymphs), Exuviae4-oxo-(E)-2-octenal, (E)-2-hexenal, (E)-2-octenal, 4-oxo-(E)-2-hexenalAlarm Pheromone, Aggregation Pheromone, Defensive Secretion bioone.orgmdpi.complos.orgnih.govnih.gov
Phloea subquadrata (Bark Bug)PhloeidaeDorsal Abdominal Glands (Nymphs)(E)-4-oxo-2-hexenal, (E)-2-hexenal, (E)-2-octenalDefensive Secretion scielo.br
Nezara viridula (Green Stink Bug)PentatomidaeLarval Dorsal Abdominal Glands(E)-4-oxo-2-hexenalDefensive Secretion annualreviews.org
Hotea gambiaeScutelleridaeMetathoracic Glands4-oxo-trans-2-hexenal, trans-2-hexenal, trans-2-octenal, trans-2-decenal, limonene, β-pineneDefensive Secretion cuni.cz
Pachycoris staliiScutelleridaeMetathoracic Glandstrans-4-oxo-2-hexenal, tridecane, trans-2-hexenal, trans-2-hexenyl acetate (B1210297), dodecaneDefensive Secretion cuni.cz
Dysdercus fasciatusPyrrhocoridaeMetathoracic Glands4-oxo-trans-2-hexenalSexually Dimorphic Secretion (potential epigamic function) cuni.cz
Stenotus rubrovittatus (Sorghum Plant Bug)MiridaeNot specified(E)-4-oxo-2-hexenal, hexyl butyrate, (E)-2-hexenyl butyrateSex Attractant Pheromone researchgate.net
Diorhabda carinulataChrysomelidaeHerbivore-Induced Plant Volatile4-oxo-(E)-2-hexenalRepellent mdpi.com
Bagnrada distinctaPentatomidaeScent Glands(E)-4-oxohex-2-enal, (E)-2-hexenal, (E)-2-decenalAlarm Pheromone researchgate.net

Behavioral and Electrophysiological Studies related to Insect Response

The presence of this compound and its analogs in insect secretions elicits distinct behavioral and physiological responses in recipient insects. These responses have been investigated through various bioassays, including olfactometer tests and electroantennography (EAG).

In bed bugs (Cimex lectularius and Cimex hemipterus), volatile aldehyde cues from exuviae, which include this compound, have been shown to influence settling behavior. researchgate.net In a two-choice olfactometer, adults of both species showed a preference for the side with conspecific volatile aldehyde cues. researchgate.net This suggests a role in aggregation or recognition of suitable habitats. While these aldehydes are components of the alarm pheromone that can cause dispersal at high concentrations, they can also act as attractants or arrestants at lower concentrations. mdpi.comnih.govusda.gov

Electrophysiological studies have confirmed that insects can detect 4-oxo-alkenals. In several species of stink bugs, including Piezodorus hybneri, Dolycoris baccarum, Halyomorpha halys, and Riptortus clavatus, 4-oxo-(E)-2-hexenal was found to be an electrophysiologically-active compound, evoking antennal responses in both males and females. wur.nl Similarly, in the stink bug Bagnrada distincta, a blend containing (E)-4-oxohex-2-enal, (E)-2-hexenal, and (E)-2-decenal elicited antennal responses and induced an alarm response, characterized by increased movement speed and distance traveled. researchgate.net

The repellent properties of these compounds have also been documented. For the saltcedar leaf beetle, Diorhabda carinulata, 4-oxo-(E)-2-hexenal, an insect-induced volatile from its host plant, was found to be repellent to reproductive beetles. mdpi.com This response is thought to help the beetles avoid ovipositing on plants that are already heavily populated, thereby reducing future competition for their offspring. mdpi.com

Furthermore, these compounds are not only detected by conspecifics but also by natural enemies. Parasitoids of the genus Trissolcus, which attack stink bug eggs, show antennal responses to (E)-4-oxo-2-hexenal, among other stink bug-produced compounds. researchgate.net This indicates that these defensive and pheromonal compounds can also act as kairomones, inadvertently revealing the location of the host to its parasitoids.

The following table details some of the observed behavioral and electrophysiological responses to this compound and related compounds.

Insect SpeciesCompound(s) TestedType of StudyObserved Response
Cimex lectularius & C. hemipterusSynthetic blend including 4-oxo-(E)-2-octenal and 4-oxo-(E)-2-hexenalBehavioral (Olfactometer)Adults preferentially settled on the side with conspecific volatile cues. researchgate.net
Piezodorus hybneri, Dolycoris baccarum, Halyomorpha halys, Riptortus clavatus4-oxo-(E)-2-hexenalElectrophysiological (GC-EAD)Evoked antennal responses in both males and females. wur.nl
Bagnrada distinctaMixture including (E)-4-oxohex-2-enalElectrophysiological & BehavioralElicited antennal responses; increased speed and distance traveled. researchgate.net
Diorhabda carinulata4-oxo-(E)-2-hexenalBehavioralRepellent to reproductive adults. mdpi.com
Trissolcus spp. (Parasitoids)(E)-4-oxo-2-hexenalElectrophysiological (GC-EAD/EAG)Elicited antennal responses. researchgate.net

Synthetic Methodologies for 4 Oxo 2e Octenal and Its Derivatives

Total Synthesis Approaches and Methodological Advancements

The total synthesis of 4-oxo-2E-octenal and related compounds has been achieved through several distinct pathways. These methods often leverage readily available starting materials and aim for efficiency and stereochemical control.

Oxidation of Hydroxy-Alkenal Precursors

One common strategy for the synthesis of 4-oxo-2-alkenals involves the oxidation of their corresponding 4-hydroxy-2-alkenal precursors. For instance, the synthesis of 4-oxo-2E-nonenal (ONE), a close analog of this compound, can be accomplished by oxidizing 4-hydroxy-2E-nonenal (HNE). acs.org This transformation is typically achieved using mild oxidizing agents to prevent over-oxidation or degradation of the sensitive aldehyde functionality. Reagents such as the Dess-Martin periodinane have proven effective for this purpose. acs.org Similarly, Jones oxidation has been employed in the synthesis of related compounds. acs.org The choice of oxidant is critical to ensure high yields and avoid unwanted side reactions.

It has also been noted that 4-oxo-2-alkenals can be formed through the oxidative degradation of 4-hydroperoxy-2-alkenals, which are themselves products of lipid hydroperoxide decomposition. researchgate.net Furthermore, transition metals can enhance the oxidation of the C4-position of 2-alkenals, leading to the formation of 4-oxo-2-alkenals. tandfonline.comtandfonline.com

Aldol (B89426) Condensation Routes

Aldol condensation represents a classical and versatile method for forming carbon-carbon bonds and is applicable to the synthesis of α,β-unsaturated aldehydes and ketones. wikipedia.orglibretexts.org This reaction involves the condensation of two carbonyl compounds, typically an aldehyde or a ketone, to form a β-hydroxy carbonyl compound, which can then dehydrate to yield the α,β-unsaturated product. wikipedia.org

In the context of 4-oxo-alkenals, a crossed or mixed aldol condensation can be employed. libretexts.org For the synthesis of a related compound, (E)-4-oxohex-2-enal, an aldol reaction between acetaldehyde (B116499) and butyric aldehyde, followed by dehydration, can be utilized. evitachem.com This approach highlights the potential for constructing the carbon skeleton of this compound through the judicious choice of aldehyde and ketone starting materials. The success of mixed aldol reactions often depends on factors such as the reactivity of the carbonyl electrophiles, with aldehydes generally being more reactive than ketones. libretexts.org

Photoredox Catalysis Approaches

Recent advancements in synthetic methodology have introduced photoredox catalysis as a powerful tool for organic synthesis. wikipedia.orgnih.govrsc.org This approach utilizes light-absorbing catalysts to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. wikipedia.orgnih.gov While specific applications to the synthesis of this compound are not extensively detailed in the provided context, the principles of photoredox catalysis suggest its potential utility. For example, photoredox catalysis has been successfully applied to the α-alkylation of aldehydes and various cycloaddition reactions. wikipedia.org The ability to generate radical intermediates from simple precursors under gentle conditions could offer a novel and selective route to complex molecules like this compound. evitachem.com

Synthesis from Furan (B31954) Derivatives

A particularly efficient and straightforward method for the synthesis of this compound involves the use of furan derivatives as starting materials. nih.govresearchgate.net A one-step synthesis of this compound has been described starting from commercially available 2-butylfuran. nih.govresearchgate.net This transformation is typically achieved by treating the furan derivative with N-bromosuccinimide (NBS) and pyridine (B92270) in an aqueous solvent mixture, such as tetrahydrofuran-acetone-water. tandfonline.comtandfonline.com The reaction proceeds through the opening of the furan ring to generate the desired 4-oxo-2E-alkenal structure. This method is also applicable to the synthesis of homologs like 4-oxo-(E)-2-hexenal from 2-ethylfuran. nih.govresearchgate.net

A two-step synthesis for the homolog 4-oxo-(E)-2-decenal has also been reported starting from furan, further demonstrating the versatility of this approach. nih.govresearchgate.net The synthesis of various furan-based derivatives often serves as a precursor to more complex molecules. mdpi.com

Table 1: Synthesis of this compound from 2-Butylfuran

ReagentSolvent SystemReaction TimeYieldReference
N-Bromosuccinimide, PyridineTetrahydrofuran-acetone-water (5:4:2)1 hour (ice bath), 1 hour (room temp)12.4% tandfonline.com

Synthesis via 2-propyn-1-ol (for homologs like 4-oxo-2E-decenal)

For the synthesis of homologs such as 4-oxo-2E-decenal, a method utilizing 2-propyn-1-ol as a key building block has been developed. This approach involves a multi-step sequence that constructs the carbon chain and introduces the required functional groups. While the specific details of this synthesis are not fully elaborated in the provided search results, it highlights an alternative strategy that relies on acetylenic precursors. The construction of the carbon framework often involves coupling reactions, as seen in the synthesis of other long-chain unsaturated aldehydes.

Synthesis of Labeled Analogues for Mechanistic Studies

To investigate the metabolic fate and mechanisms of action of this compound, isotopically labeled analogues are invaluable tools. The synthesis of these labeled compounds generally follows the same routes as their unlabeled counterparts, but with the incorporation of isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C) at specific positions.

For example, the synthesis of d10-2-butyl-2-heptenal and d10-2-propyl-2-octenal has been achieved through aldol condensation using d12-hexanal as the labeled starting material. researchgate.net This demonstrates that established synthetic methods can be readily adapted for the preparation of isotopically labeled compounds. Such labeled standards are crucial for quantitative analysis by mass spectrometry and for tracing the metabolic pathways of the parent compound.

Preparation of this compound Adduct Standards for Analytical Research

The accurate identification and quantification of reactive aldehydes like this compound (OOE) in complex biological matrices are challenging due to their transient nature and low concentrations. To overcome this, stable adducts of OOE are synthesized for use as analytical standards, particularly for methods involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). tandfonline.comtandfonline.com These standards, including isotopically labeled versions, are essential for developing robust and precise quantitative assays. tandfonline.com The primary methodologies involve reacting OOE or its precursors with nucleophiles such as DNA bases or derivatizing agents to form stable products that can be easily purified and characterized. tandfonline.comtandfonline.com

Deoxyguanosine Adducts

A significant approach for creating standards for genotoxicity studies involves the synthesis of adducts with nucleosides, such as 2'-deoxyguanosine (B1662781) (dG). The reaction between OOE and dG yields a stable etheno adduct, identified as 7-(2-oxo-hexyl)-εdG (OOE-dG). tandfonline.comtandfonline.com The formation of this type of adduct is a known consequence of the reaction between 4-oxo-2-alkenals and dG. tandfonline.com

For analytical purposes, both the native OOE-dG adduct and its stable isotope-labeled counterpart are prepared. tandfonline.comtandfonline.com The synthesis involves incubating OOE with dG or its labeled form, [15N5]-dG, in a phosphate (B84403) buffer at physiological pH and temperature. tandfonline.comtandfonline.com The resulting adducts are then purified from the reaction mixture using reversed-phase high-performance liquid chromatography (HPLC). tandfonline.comtandfonline.com The stable isotope-labeled standard is crucial for quantitative analysis via isotope dilution mass spectrometry, a gold-standard technique for measuring trace levels of specific molecules. tandfonline.com

Table 1: Synthesis of 7-(2-oxo-hexyl)-εdG (OOE-dG) and its Isotope-Labeled Standard

Parameter Condition Source
Reactants This compound (OOE) with 2'-deoxyguanosine (dG) or [¹⁵N₅]-dG tandfonline.comtandfonline.com
Concentrations 10 mM OOE, 2 mM dG (or [¹⁵N₅]-dG) tandfonline.comtandfonline.com
Solvent 0.1 M Phosphate Buffer tandfonline.comtandfonline.com
pH 7.4 tandfonline.comtandfonline.com
Temperature 37 °C tandfonline.comtandfonline.com
Incubation Time 3 days tandfonline.comtandfonline.com
Purification Method Reversed-phase HPLC tandfonline.comtandfonline.com

Adducts with DNA

To study the formation of DNA lesions in a more complex biological context, adduct standards are also prepared using calf thymus DNA. tandfonline.comtandfonline.com In this method, DNA is treated with 2-octenal (B7820987), a precursor that can be oxidized to the more reactive this compound in the presence of transition metals like copper (Cu²⁺) or iron (Fe²⁺). tandfonline.comtandfonline.com This mimics an in vivo pathway where 2-alkenals undergo metal-catalyzed oxidation to generate genotoxic 4-oxo-2-alkenals. tandfonline.com

After incubation, the modified DNA is precipitated and enzymatically hydrolyzed to its constituent nucleosides using nuclease P1 and alkaline phosphatase. tandfonline.com This process releases the OOE-dG adducts, which can then be quantified by LC-MS/MS, often using a stable isotope-labeled OOE-dG standard added after hydrolysis. tandfonline.com This approach demonstrated that the presence of transition metals significantly enhances the formation of OOE-dG adducts on DNA. tandfonline.com

Table 2: Preparation and Analysis of OOE-Modified Calf Thymus DNA

Step Procedure Source
Reaction Calf thymus DNA (300 µg) treated with 2-octenal (10 mM) in 0.1 M phosphate-buffered saline (pH 7.4). tandfonline.comtandfonline.comnii.ac.jp
Catalysts (Optional) CuSO₄ (10 µM) or FeSO₄ (0.1 mM)/EDTA (0.1 mM) to promote oxidation. tandfonline.comtandfonline.com
Incubation 37 °C for 3 days. tandfonline.comtandfonline.comnii.ac.jp
DNA Precipitation Addition of sodium acetate (B1210297) and ice-cold ethanol. tandfonline.comnii.ac.jp
Enzymatic Digestion Incubation with nuclease P1 followed by alkaline phosphatase. tandfonline.com
Quantification Analysis of the hydrolysate by LC-MS/MS using a stable isotope-labeled internal standard. tandfonline.com

Semicarbazide (B1199961) Derivatization

For the direct analysis of this compound itself, rather than its DNA adducts, a derivatization strategy is employed to create a stable, readily detectable product. One such method is the reaction with semicarbazide. tandfonline.comtandfonline.com OOE is incubated with an excess of semicarbazide, leading to the formation of a stable semicarbazone derivative. tandfonline.comtandfonline.com This derivatization is advantageous for LC-MS/MS analysis as it improves the chromatographic behavior and ionization efficiency of the analyte. tandfonline.com

Table 3: Semicarbazide Derivatization Protocol for OOE Analysis

Parameter Condition Source
Derivatizing Agent Semicarbazide (in methanol) tandfonline.comtandfonline.comnii.ac.jp
Reactant Ratio Nine-fold excess of semicarbazide relative to authentic OOE or the reaction mixture. tandfonline.comtandfonline.comnii.ac.jp
Incubation Temperature 40 °C tandfonline.comtandfonline.comnii.ac.jp
Incubation Time 6 hours tandfonline.comtandfonline.comnii.ac.jp
Analytical Method LC-MS/MS tandfonline.comtandfonline.com

Future Research Directions and Unanswered Questions for 4 Oxo 2e Octenal

Elucidation of Novel Molecular Targets and Binding Partners

A critical area for future research is the comprehensive identification of the molecular targets and binding partners of 4-oxo-2E-Octenal. This compound is known to be a reactive electrophile, capable of forming covalent adducts with cellular nucleophiles such as proteins and DNA. tandfonline.comnih.gov

Initial studies have demonstrated that 4-oxo-2-alkenals, the chemical class to which this compound belongs, can react with DNA bases, particularly deoxyguanosine, to form etheno-adducts. tandfonline.comnih.govtandfonline.com For instance, the reaction of 4-oxo-2-octenal (OOE) with 2'-deoxyguanosine (B1662781) (dG) has been shown to form 7-(2-oxo-hexyl)-etheno-dG. tandfonline.comtandfonline.com This discovery highlights DNA as a significant molecular target. Further research is needed to explore the full spectrum of DNA adducts formed by this compound and to understand their biological consequences, including potential mutagenicity. nih.gov

Beyond DNA, proteins represent another major class of molecular targets. The reactivity of similar α,β-unsaturated aldehydes, like 4-hydroxy-2-nonenal (HNE), with cysteine, histidine, and lysine (B10760008) residues in proteins is well-documented. researchgate.netacs.org It is highly probable that this compound engages in similar reactions. Future investigations should employ advanced proteomic techniques to identify specific protein targets of this compound within cells and tissues. Uncovering these binding partners will be crucial for elucidating the mechanisms by which this aldehyde exerts its biological effects, potentially impacting cellular signaling and homeostasis. researchgate.net

Development of Advanced and Sensitive Analytical Techniques for In Vivo Detection

The development of more sophisticated and sensitive analytical methods is paramount for accurately detecting and quantifying this compound and its adducts in biological systems. nih.gov Current methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been instrumental in identifying 4-oxo-2-alkenal-derived DNA adducts. tandfonline.comnih.govtandfonline.com However, the transient and reactive nature of this compound presents a significant analytical challenge.

Future efforts should focus on enhancing the sensitivity and specificity of these techniques to enable the detection of low-level in vivo concentrations of both the free aldehyde and its various adducts. This could involve the development of novel derivatization strategies to stabilize the aldehyde for analysis or the creation of highly specific antibodies for use in immunoassays. nih.gov Establishing robust analytical procedures for biological fluids like plasma and urine is a key goal, as this would allow for the use of this compound-derived adducts as potential biomarkers for metal-catalyzed lipid peroxidation and associated genotoxicity. tandfonline.com

Integrative Omics Approaches (e.g., Proteomics, Metabolomics, Adductomics) in this compound Research

To gain a holistic understanding of the biological impact of this compound, future research must embrace integrative omics approaches. mdpi.comresearchgate.netnus.edu.sg This involves combining data from genomics, transcriptomics, proteomics, metabolomics, and the more specialized field of adductomics.

Proteomics: Can identify the specific proteins that are modified by this compound, providing insights into the cellular pathways that are most affected.

Metabolomics: Can reveal alterations in metabolic pathways resulting from exposure to this compound, offering a broader picture of its physiological effects. nus.edu.sg

Adductomics: A specialized branch of metabolomics, focuses on the comprehensive analysis of DNA and protein adducts. nih.gov This approach is particularly valuable for identifying the full range of adducts formed by this compound and for correlating their presence with specific biological outcomes or disease states. nih.gov

By integrating these multi-omics datasets, researchers can construct a comprehensive network of the molecular interactions of this compound, moving from the identification of individual targets to a systems-level understanding of its biological role. mdpi.comresearchgate.net

Deeper Exploration of Specific Enzyme-mediated Detoxification Mechanisms

Cells possess enzymatic defense systems to neutralize reactive aldehydes like this compound. nih.gov While the detoxification pathways for similar compounds such as HNE have been studied, the specific enzymes involved in the metabolism of this compound require more detailed investigation. researchgate.netnih.gov

Key enzyme families likely to be involved include:

Aldehyde Dehydrogenases (ALDHs): These enzymes catalyze the oxidation of aldehydes to their corresponding carboxylic acids. nih.gov

Aldo-Keto Reductases (AKRs): These enzymes can reduce the aldehyde group. unimi.it

Glutathione (B108866) S-Transferases (GSTs): These enzymes facilitate the conjugation of the aldehyde with glutathione, a major cellular antioxidant, marking it for excretion. researchgate.netnih.gov

Future research should focus on identifying the specific isozymes within these families that are most efficient at detoxifying this compound. Understanding these enzymatic processes is crucial, as they represent the primary cellular defense against the potentially harmful effects of this aldehyde. Furthermore, investigating the regulation of these detoxification enzymes in response to this compound exposure will provide valuable insights into cellular adaptation to oxidative stress.

Environmental Fate and Ecological Implications Beyond Pheromone Roles

While the role of this compound as an alarm pheromone in insects like the bed bug (Cimex lectularius) is established, its broader environmental fate and ecological implications are largely unknown. usda.govresearchgate.netmdpi.com This compound is released into the environment by these insects, but how it behaves and degrades in various environmental matrices (soil, water, air) has not been thoroughly studied. usda.govmdpi.com

Q & A

Basic: What are the recommended methodologies for synthesizing 4-oxo-2E-Octenal with high purity in laboratory settings?

Answer:
Synthesis typically involves aldol condensation or oxidation of precursor aldehydes. Key steps include:

  • Reagent selection : Use high-purity starting materials (e.g., 2E-octenal) and catalysts (e.g., TEMPO for controlled oxidation) with manufacturer/product codes documented .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure.
  • Characterization : Validate purity via GC-MS (retention time comparison) and NMR (δ 9.5 ppm for α,β-unsaturated ketone protons) .
  • Yield optimization : Conduct trial experiments to determine optimal reaction time/temperature, with error bars for reproducibility .

Advanced: How can conflicting data on the stability of this compound under varying pH conditions be systematically resolved?

Answer:
Address contradictions through controlled experiments and meta-analysis:

  • Controlled variables : Test stability in buffered solutions (pH 3–10) at 25°C, monitoring degradation via UV-Vis spectroscopy (λmax 270 nm) .
  • Statistical rigor : Apply ANOVA to compare degradation rates across pH levels, reporting standard deviations and confidence intervals .
  • Literature reconciliation : Perform a scoping review to identify methodological differences (e.g., solvent systems, temperature) in prior studies .
  • Mechanistic probes : Use LC-MS to identify degradation byproducts, correlating pathways with pH-dependent reactivity .

Basic: What analytical techniques are most reliable for quantifying this compound in biological matrices?

Answer:
Prioritize sensitivity and specificity:

  • Extraction : Solid-phase extraction (C18 columns) with deuterated internal standards (e.g., d4-4-oxo-2E-Octenal) to correct for matrix effects .
  • Quantification : Use HPLC-MS/MS in MRM mode (m/z transitions 155→137 for quantification, 155→109 for confirmation) .
  • Validation : Adhere to ICH guidelines for linearity (R<sup>2</sup> > 0.99), LOD/LOQ, and recovery rates (85–115%) .

Advanced: How can computational modeling elucidate the mechanistic pathways of this compound’s reactivity in lipid peroxidation?

Answer:
Integrate in silico and experimental approaches:

  • DFT calculations : Simulate reaction kinetics for radical intermediates using Gaussian09 (B3LYP/6-31G* basis set) .
  • Docking studies : Model interactions with lipid bilayers (e.g., POPC membranes) in GROMACS to predict binding sites .
  • Validation : Cross-reference computational data with ESR spectroscopy to detect radical species in in vitro peroxidation assays .

Basic: What criteria should guide the design of dose-response studies for this compound’s cytotoxicity?

Answer:
Ensure robustness through:

  • Cell line selection : Use standardized lines (e.g., HepG2 for hepatic toxicity) with passage numbers <20 .
  • Dose range : Pre-test logarithmic concentrations (0.1–100 µM) via MTT assay, calculating IC50 with nonlinear regression .
  • Controls : Include vehicle (e.g., DMSO ≤0.1%) and positive controls (e.g., cisplatin) .

Advanced: How can researchers reconcile discrepancies in reported biological activities of this compound across studies?

Answer:
Adopt a multi-faceted approach:

  • Systematic review : Map variability in assay conditions (e.g., incubation time, cell density) using PRISMA guidelines .
  • Meta-regression : Analyze confounding factors (e.g., solvent polarity, serum content in media) .
  • Inter-laboratory validation : Collaborate to replicate key findings under harmonized protocols .

Basic: What are best practices for storing this compound to prevent degradation?

Answer:

  • Temperature : Store at –80°C in amber vials under argon .
  • Solvent : Dissolve in anhydrous acetonitrile (H2O < 0.01%) to minimize hydrolysis .
  • Stability monitoring : Conduct periodic NMR/HPLC checks (every 3 months) .

Advanced: How can isotopic labeling trace the metabolic fate of this compound in vivo?

Answer:

  • Synthesis of labeled analogs : Incorporate <sup>13</sup>C at the carbonyl group via Claisen condensation with <sup>13</sup>C-acetate .
  • Tracing : Administer <sup>13</sup>C-4-oxo-2E-Octenal to rodent models; analyze metabolites via LC-HRMS .
  • Pathway mapping : Use MetaboAnalyst for isotopic enrichment patterns in urine/plasma .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.